molecular formula C12H16ClNO2S B10961535 2-chloro-N-cyclohexylbenzenesulfonamide

2-chloro-N-cyclohexylbenzenesulfonamide

Numéro de catalogue: B10961535
Poids moléculaire: 273.78 g/mol
Clé InChI: BLGBVQKIGCPUQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-cyclohexylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H16ClNO2S and its molecular weight is 273.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclohexylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C12H16ClNO2S

Poids moléculaire

273.78 g/mol

Nom IUPAC

2-chloro-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C12H16ClNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2

Clé InChI

BLGBVQKIGCPUQB-UHFFFAOYSA-N

SMILES canonique

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Cl

Origine du produit

United States
Foundational & Exploratory

2-chloro-N-cyclohexylbenzenesulfonamide structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-N-cyclohexylbenzenesulfonamide: Structure, Properties, and Synthesis

Introduction

The benzenesulfonamide moiety is a foundational pharmacophore in contemporary medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 2-chloro-N-cyclohexylbenzenesulfonamide, providing a detailed examination of its molecular structure, physicochemical properties, synthesis, and potential applications. While specific experimental data for this exact isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a comprehensive and scientifically grounded overview for researchers and drug development professionals.

Chemical Identity and Molecular Structure

Defining the precise identity of a compound is the first step in any rigorous scientific investigation. This section outlines the fundamental identifiers and structural representation of 2-chloro-N-cyclohexylbenzenesulfonamide.

1.1. Chemical Identifiers

While a specific CAS Number for the 2-chloro isomer was not identified in the surveyed literature, data for related structures are provided for reference.

IdentifierValueReference Compound
IUPAC Name 2-chloro-N-cyclohexylbenzenesulfonamide-
Molecular Formula C₁₂H₁₆ClNO₂S-
Molecular Weight 273.78 g/mol [3]
CAS Number 88522-14-9(for 2,5-dichloro-N-cyclohexylbenzenesulfonamide)[4]
CAS Number 3237-31-8(for N-Cyclohexylbenzenesulfonamide)[5]

1.2. Molecular Structure

The structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a sulfonamide group. The nitrogen atom of the sulfonamide is, in turn, bonded to a cyclohexyl ring.

Caption: 2D structure of 2-chloro-N-cyclohexylbenzenesulfonamide.

Physicochemical and Structural Properties

The physical and chemical properties of a molecule dictate its behavior in biological and chemical systems. This section details these properties, drawing heavily on data from structural analogs.

2.1. Predicted and Analog-Derived Properties

PropertyValueSource Compound and Reference
Physical State Expected to be a crystalline solid.Inferred from analogs
Melting Point 97–103 °CN-Cyclohexyl-2-benzothiazole sulfenamide
Molecular Formula C₁₂H₁₆ClNO₂S[3]
Molecular Weight 273.78[3]
Topological Polar Surface Area (TPSA) 46.17 Ų2,5-Dichloro-N-cyclohexylbenzenesulfonamide[4]
LogP 3.60442,5-Dichloro-N-cyclohexylbenzenesulfonamide[4]
Hydrogen Bond Donors 12,5-Dichloro-N-cyclohexylbenzenesulfonamide[4]
Hydrogen Bond Acceptors 22,5-Dichloro-N-cyclohexylbenzenesulfonamide[4]
Rotatable Bonds 32,5-Dichloro-N-cyclohexylbenzenesulfonamide[4]

2.2. Crystal Structure and Conformation

While a crystal structure for the title compound is not available, analysis of its positional isomer, 4-chloro-N-cyclohexylbenzenesulfonamide, provides significant insight.[3]

  • Conformation: The molecule likely adopts an L-shaped conformation.[3]

  • Cyclohexyl Ring: The cyclohexyl ring is expected to be in a stable chair conformation.[3][6]

  • Sulfur Geometry: The sulfur atom possesses a distorted tetrahedral geometry.[3]

  • Intermolecular Interactions: In the solid state, molecules are likely to form dimers through N—H⋯O hydrogen bonds between the sulfonamide groups of adjacent molecules.[3]

Synthesis and Characterization

The construction of sulfonamides is a well-established transformation in organic chemistry. The primary route involves the reaction of a sulfonyl chloride with a primary or secondary amine.

3.1. Synthetic Pathway

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide is achieved via a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond.

synthesis_pathway cluster_reactants Reactants reactant1 2-Chlorobenzenesulfonyl Chloride reagent Base (e.g., Na2CO3) reactant1->reagent reactant2 Cyclohexylamine reactant2->reagent product 2-chloro-N-cyclohexyl- benzenesulfonamide reagent->product Nucleophilic Substitution

Caption: General synthesis pathway for 2-chloro-N-cyclohexylbenzenesulfonamide.

3.2. Experimental Protocol

The following protocol is adapted from the established synthesis of the isomeric 4-chloro-N-cyclohexylbenzenesulfonamide.[3] This procedure serves as a robust starting point for the synthesis of the title compound.

Materials:

  • Cyclohexylamine (1.0 mmol)

  • 2-Chlorobenzenesulfonyl chloride (1.0 mmol)

  • Distilled water (10 mL)

  • 3% Sodium carbonate solution

  • 3 N Hydrochloric acid (HCl)

  • Methanol (for crystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve cyclohexylamine (1.0 mmol) in 10 mL of distilled water.

  • Addition of Sulfonyl Chloride: To the stirred solution, add 2-chlorobenzenesulfonyl chloride (1.0 mmol) portion-wise.

  • pH Control: Throughout the addition, maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 3% sodium carbonate solution. The base neutralizes the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, adjust the pH to 3 using 3 N HCl. This protonates any excess amine and ensures the sulfonamide product is neutral and minimally soluble.

  • Isolation: The resulting precipitate is the crude product. Isolate the solid by vacuum filtration.

  • Purification: Wash the collected solid with distilled water to remove any inorganic salts.

  • Crystallization: Recrystallize the crude product from methanol to yield the purified 2-chloro-N-cyclohexylbenzenesulfonamide.

3.3. Spectroscopic Characterization (Predicted)

Although experimental spectra for the title compound are not available, the expected NMR signatures can be predicted based on its structure and data from analogs.[7][8]

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the 2-chlorophenyl ring (typically in the 7.0-8.0 ppm range), a signal for the N-H proton of the sulfonamide, and a series of multiplets for the protons of the cyclohexyl ring.

  • ¹³C NMR: The spectrum would display signals for the four distinct aromatic carbons, with their chemical shifts influenced by the chloro and sulfonamide substituents, and signals for the carbons of the cyclohexyl ring. The carbon attached to the nitrogen would appear further downfield.[9]

  • FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹), and a band for the N-H stretch (around 3300-3200 cm⁻¹).[2]

Biological and Pharmacological Context

The benzenesulfonamide scaffold is of paramount importance in drug discovery due to its ability to mimic a peptide linkage and act as a zinc-binding group, making it a privileged structure for enzyme inhibitors.[1]

4.1. The Benzenesulfonamide Pharmacophore

Benzenesulfonamide derivatives have been successfully developed into drugs with a wide range of therapeutic applications:

  • Antimicrobial Agents: The original "sulfa drugs" function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1]

  • Anticancer Agents: Many derivatives are potent inhibitors of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic tumors.[1]

  • Anti-inflammatory Drugs: Some sulfonamides are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Diuretics and Antihypertensives: Certain derivatives act as diuretics by inhibiting carbonic anhydrase in the kidneys or have other mechanisms to lower blood pressure.[10]

4.2. Potential Applications in Drug Discovery

Given the established bioactivity of this chemical class, 2-chloro-N-cyclohexylbenzenesulfonamide represents a valuable scaffold for further chemical exploration. The presence of the ortho-chloro substituent and the N-cyclohexyl group provides specific steric and electronic properties that can be exploited to achieve selective binding to biological targets. It serves as a promising starting point for the design of novel inhibitors for enzymes such as carbonic anhydrases, kinases, and proteases.

Safety and Handling

Based on safety data sheets for structurally similar compounds, 2-chloro-N-cyclohexylbenzenesulfonamide should be handled with appropriate care.

  • Hazard Identification: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation if inhaled.

  • Handling Precautions:

    • Use only in a well-ventilated area, such as a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

2-chloro-N-cyclohexylbenzenesulfonamide is a compound of significant interest within the broader class of biologically active benzenesulfonamides. While direct experimental data is sparse, a comprehensive understanding of its structure, properties, and reactivity can be effectively assembled through the analysis of its close structural analogs. Its straightforward synthesis makes it an accessible scaffold for medicinal chemistry programs aimed at developing novel therapeutics. As with all chemical research, proper safety protocols must be strictly followed during its handling and use.

References

  • LookChem. (n.d.). Benzenepropanesulfonamide, 2-chloro-N-cyclohexyl-. Retrieved from [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2013). Molecules. Retrieved from [Link]

  • Suchetan, P. A., Gowda, B. T., Foro, S., & Fuess, H. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1133. Retrieved from [Link]

  • Sharif, S., John, P., Ali, S., Siddiqui, H. L., & Parvez, M. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o468. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Siddiqui, W. A., Ashraf, A., Siddiqui, H. L., Akram, M., & Parvez, M. (2012). 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o370. Retrieved from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 20(9), 16298-16315. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylbenzenesulfonamide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o988. Retrieved from [Link]

  • Singh, U. P., & Singh, A. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. International Journal of ChemTech Research, 6(5), 2848-2860. Retrieved from [Link]

Sources

Synthesis, Physicochemical Profiling, and Catalytic Assembly of 2-Chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Within the domain of synthetic methodology and pharmacophore design, secondary aryl sulfonamides represent a privileged structural motif. This technical whitepaper provides an in-depth analysis of 2-chloro-N-cyclohexylbenzenesulfonamide , a highly modular compound utilized in drug discovery. We detail its core physicochemical properties, including its verified CAS Registry Number, and provide a comprehensive, self-validating protocol for its synthesis via state-of-the-art phosphine/photoredox-catalyzed anti-Markovnikov hydroamination.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research. The quantitative data and structural parameters for 2-chloro-N-cyclohexylbenzenesulfonamide are summarized in the table below for rapid reference and comparative analysis[1].

PropertyValue / Description
Chemical Name 2-chloro-N-cyclohexylbenzenesulfonamide
CAS Registry Number 146531-91-1[1]
Molecular Formula C12H16ClNO2S[1]
Molecular Weight 273.78 g/mol
Structural Class Secondary Aryl Sulfonamide
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (S=O)
Topological Polar Surface Area (TPSA) 46.2 Ų
Rotatable Bonds 3

Mechanistic Paradigm: Phosphine/Photoredox-Catalyzed Hydroamination

Historically, the synthesis of secondary sulfonamides relied on the electrophilic trapping of amines by sulfonyl chlorides—a method limited by the generation of corrosive byproducts and the availability of functionalized precursors. A modern paradigm shift in C-N bond construction is the direct, atom-economical anti-Markovnikov hydroamination of unactivated olefins using primary sulfonamides, driven by dual phosphine and photoredox catalysis[2].

In this framework, 2-chloro-N-cyclohexylbenzenesulfonamide is elegantly synthesized from 2-chlorobenzenesulfonamide and cyclohexene[2]. The catalytic cycle initiates with the excitation of an Iridium-based photoredox catalyst via visible light. The excited state photocatalyst undergoes a single-electron transfer (SET) with a trialkylphosphine (e.g., PCy3 or PPh3) to generate a highly electrophilic phosphine radical cation. Nucleophilic addition of 2-chlorobenzenesulfonamide to this radical cation yields a transient phosphoranyl radical.

Crucially, subsequent α -scission of the P-N bond extrudes the phosphine and unveils an electrophilic N-centered sulfonamidyl radical. This radical rapidly adds across the π -bond of cyclohexene. The resulting C-centered radical adduct is then quenched via hydrogen atom transfer (HAT) from a designated thiol donor, delivering the final secondary sulfonamide product in excellent yield[2].

Reaction Pathway Visualization

The logical flow of the dual catalytic cycle is mapped below.

G PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light (427 nm) PC_red Reduced PC- PC_star->PC_red SET from PR3 PC_red->PC SET to Oxidant/HAT Phos Trialkylphosphine (PR3) Phos_rad Phosphine Radical Cation [PR3]•+ Phos->Phos_rad -e- (to PC*) Phosphoranyl Phosphoranyl Radical Intermediate Phos_rad->Phosphoranyl + Sulfonamide (-H+) Sulfonamide 2-Chlorobenzene- sulfonamide Sulfonamide->Phosphoranyl N_rad Sulfonamidyl Radical (N-centered) Phosphoranyl->N_rad α-Scission (-PR3) C_rad C-centered Radical Adduct N_rad->C_rad Addition to Olefin Olefin Cyclohexene Olefin->C_rad Product 2-Chloro-N-cyclohexyl- benzenesulfonamide C_rad->Product HAT (from Thiol)

Figure 1: Photoredox catalytic cycle for 2-chloro-N-cyclohexylbenzenesulfonamide synthesis.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. Every step is grounded in chemical causality to prevent off-target reactivity[2].

Phase 1: Reagent Assembly & Inertion
  • Action: In an argon-filled glovebox, combine 2-chlorobenzenesulfonamide (1.0 equiv), cyclohexene (2.0 equiv),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol %), triphenylphosphine (10 mol %), and 2,4,6-triisopropylbenzenethiol (TRIP-SH, 10 mol %) in an oven-dried borosilicate vial. Dissolve in anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration of the sulfonamide.

  • Causality & Rationale: The strictly anaerobic glovebox environment is mandatory because molecular oxygen is a potent triplet quencher that will rapidly deactivate the excited Ir(III) photocatalyst and intercept the transient N-centered radicals. DCE is selected over ethereal solvents to prevent competitive hydrogen atom abstraction by the highly reactive sulfonamidyl radical. The excess of cyclohexene thermodynamically drives the intermolecular radical addition.

Phase 2: Photochemical Activation
  • Action: Seal the vial with a PTFE-lined septum, transfer it out of the glovebox, and irradiate with a 427 nm blue LED array at ambient temperature (25 °C) for 24 hours under vigorous magnetic stirring.

  • Causality & Rationale: The 427 nm wavelength precisely overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium photocatalyst, ensuring selective excitation without causing direct photolysis of the substrate bonds. Vigorous stirring maximizes the surface area exposed to the photon flux, mitigating Beer-Lambert attenuation in the reaction medium.

Phase 3: Quenching & Isolation
  • Action: Terminate the reaction by turning off the light source and opening the vial to ambient air. Concentrate the crude mixture under reduced pressure.

  • Causality & Rationale: The introduction of ambient oxygen rapidly quenches the radical propagation cycle, acting as a definitive "off" switch that prevents the formation of off-target thermodynamic sinks during solvent evaporation.

Phase 4: System Validation & Analytical Confirmation
  • Action: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient). Validate the isolated product via 1 H NMR and LC-MS.

  • Validation Mechanism: The protocol is self-validating through analytical checkpoints. Successful C-N bond formation is confirmed by the emergence of a diagnostic methine proton multiplet (cyclohexyl -CH-N) in the 3.0–3.5 ppm region of the 1 H NMR spectrum, and a mass-to-charge ratio ( m/z ) of 274.0 [M+H] + via LC-MS. Absence of these signals immediately indicates failure at the radical generation or trapping stage, prompting a review of the inertion protocols.

Applications in Drug Development

In medicinal chemistry, the 2-chloro-N-cyclohexylbenzenesulfonamide scaffold serves as a highly modular and tunable pharmacophore:

  • Steric Tuning & Dihedral Control: The ortho-chloro substituent on the benzenesulfonamide ring exerts a profound stereoelectronic effect. It restricts rotation around the C(aryl)-S bond, locking the sulfonamide into a specific dihedral conformation. This rigidification is often required for optimal binding in the narrow active sites of metalloenzymes (e.g., Carbonic Anhydrase).

  • Lipophilic Shielding: The N-cyclohexyl moiety provides a bulky, lipophilic shield that enhances membrane permeability. Furthermore, the absence of benzylic protons on the cyclohexyl ring improves metabolic stability against oxidative deamination by Cytochrome P450 enzymes, a critical parameter in optimizing oral bioavailability.

References

1.[1] Title: 146531-91-1 CAS Number, Properties, and Structure Source: GuideChem URL:

2.[2] Title: Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α -Scission from Phosphoranyl Radicals Source: Journal of the American Chemical Society (ACS Publications) URL:

Sources

The Mechanistic Evolution of N-Substituted Sulfonamides: From Classic Antimicrobials to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over eight decades, primary sulfonamides have served as the cornerstone of antimicrobial therapy, functioning primarily as structural analogs of p-aminobenzoic acid (PABA) to competitively inhibit bacterial dihydropteroate synthase. However, modern drug discovery has catalyzed a pharmacological paradigm shift: the functionalization of the sulfonamide nitrogen. N-substituted sulfonamides (secondary and tertiary derivatives) abolish classic PABA mimicry, fundamentally altering the molecule's steric bulk, pKa, and lipophilicity. This structural evolution has unlocked a new tier of therapeutic applications, transforming sulfonamides into highly selective metalloenzyme inhibitors, targeted anticancer agents, and transition-metal-coordinated chemical nucleases.

This technical whitepaper deconstructs the mechanistic rationale behind N-substituted sulfonamides, providing drug development professionals with validated quantitative data, self-validating experimental protocols, and the causality behind their targeted therapeutic efficacy.

Core Therapeutic Applications & Mechanistic Rationale

Selective Carbonic Anhydrase (CA) Inhibition in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes critical for pH regulation. In the hypoxic microenvironments of solid tumors, transmembrane isozymes CA IX and CA XII are massively upregulated to extrude intracellular acid, promoting tumor survival and metastasis[1].

While primary sulfonamides bind indiscriminately to the active-site Zn²⁺ ion of all CA isozymes, N-substituted sulfonamides utilize a "tail approach." The bulky N-substituents sterically hinder binding to the narrow active sites of cytosolic CA I and II, while perfectly complementing the wider, more hydrophobic active-site clefts of tumor-associated CA IX and XII. This selective coordination disrupts the tumor's pH homeostasis, driving the cancer cells into apoptosis without causing the systemic toxicity associated with off-target CA I/II inhibition[1].

Transition Metal Coordination: Cu(II) Complexes as Chemical Nucleases

N-substituted sulfonamides act as highly efficient bidentate or tridentate ligands for transition metals, particularly Copper(II). The coordination of Cu(II) with N-substituted sulfonamides creates redox-active complexes that function as "artificial nucleases"[2].

The aromatic rings of the N-substituents (e.g., naphthalene or benzene) facilitate the intercalation of the complex between DNA base pairs. Once anchored to the nucleic acid, the Cu(II) center undergoes a Fenton-like redox cycle, reducing molecular oxygen to generate localized Reactive Oxygen Species (ROS). This highly targeted oxidative stress induces irreversible DNA strand scission, bypassing traditional resistance mechanisms seen in platinum-based chemotherapeutics[2].

G A Cu(II) N-Substituted Sulfonamide Complex B DNA Intercalation (Aromatic Rings) A->B C Fenton-like Reaction (ROS Generation) A->C D DNA Strand Scission B->D C->D E Apoptosis / Cell Death D->E

Mechanism of Cu(II) N-substituted sulfonamides inducing DNA cleavage.

Quantitative Efficacy Data

The structural tuning of the N-substituent directly dictates the thermodynamic binding affinity and cellular potency of the drug. The following table synthesizes quantitative efficacy metrics across different classes of N-substituted sulfonamides.

Compound Class / ModificationTarget / Cell LineEfficacy MetricReference StandardRef
Dansyl-derived N-substituted sulfonamides Carbonic Anhydrase (1AZM)Binding Affinity: -6.8 to -8.2 kcal/molAcetazolamide (-5.25 kcal/mol)[3]
Sulfamethoxazole derivative (S15) MCF7 Breast Cancer CellsIC₅₀: 0.73 µg/mL (Hypoxic conditions)Staurosporine (1.63 µg/mL)[1]
2,4-dichloro-1,3,5-triazine sulfa derivatives Bovine CA IIEnhanced CA Inhibition vs parent drugParent Sulfa Drugs[4]
Cu(II) N-substituted sulfonamide complexes HeLa / WM35 / Plasmid DNAEnhanced Nuclease & Cytotoxic ActivityCisplatin[2]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following workflows detail the synthesis and biological evaluation of N-substituted sulfonamides. Each protocol is designed as a self-validating system, explaining the causality behind critical experimental variables.

Synthesis of N-Substituted Sulfonamides via Dansyl Chloride[3]

Workflow:

  • Reaction Setup: Dissolve 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and an aromatic amine in a basic aqueous/organic solvent mixture.

  • Nucleophilic Attack: Stir at room temperature to allow the amine to attack the sulfonyl group.

  • Purification & Characterization: Extract the product, purify via column chromatography, and characterize using ¹H NMR, ¹³C NMR, and LCMS.

Causality & Mechanistic Rationale: Dansyl chloride is specifically chosen as the sulfonyl donor because its dimethylamino-naphthalene moiety acts as an intrinsic fluorophore. This allows researchers to track the intracellular localization of the synthesized sulfonamide in real-time during subsequent in vitro assays. The basic medium is strictly required to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the acyl substitution forward[3].

Self-Validation Check: The reaction is self-validating via ¹H NMR spectroscopy. The complete disappearance of the primary amine protons and the emergence of a highly deshielded secondary sulfonamide proton (NH) signal (typically resonating between 8.0–10.0 ppm) definitively confirms successful N-substitution[3].

In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)[4]

Workflow:

  • Buffer Preparation: Prepare 60 μL of 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂.

  • Enzyme-Inhibitor Pre-incubation: Add 10 μL of the test N-substituted sulfonamide (0.5 mM in 1% DMSO) and 10 μL (50 U) of bovine CA II enzyme per well. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 μL of p-nitrophenyl acetate (4-NPA) substrate.

  • Kinetic Monitoring: Continuously monitor the absorbance at 400 nm using a microplate reader to calculate the IC₅₀.

Causality & Mechanistic Rationale: Tris-sulfate is utilized instead of standard phosphate buffers because phosphate anions can competitively coordinate with the active-site zinc, artificially dampening the enzyme's baseline activity. The 10-minute pre-incubation step is non-negotiable; it provides the necessary activation energy and time for the bulky N-substituted sulfonamide to navigate the enzyme cleft and establish a stable, thermodynamic coordination bond with the Zn²⁺ ion before the competitive substrate is introduced[4].

Self-Validation Check: A positive control well containing 1% DMSO (without the inhibitor) must exhibit a rapid, linear increase in absorbance at 400 nm. If this control fails to generate the yellow p-nitrophenol product, it indicates that the enzyme has denatured or the essential Zn²⁺ cofactor has been depleted, invalidating the entire plate[4].

Workflow Step1 Enzyme Preparation (bCA II + Tris-Sulfate Buffer) Step2 Inhibitor Incubation (N-substituted Sulfonamide) Step1->Step2 10 min, 25°C Step3 Substrate Addition (p-Nitrophenyl Acetate) Step2->Step3 Step4 Spectrophotometry (Absorbance at 400 nm) Step3->Step4 Hydrolysis Step5 Kinetic Analysis (IC50 Determination) Step4->Step5

Step-by-step workflow for the Carbonic Anhydrase inhibition assay.

Cytotoxicity and Apoptosis Evaluation (Annexin V-FITC/PI)[1]

Workflow:

  • Cell Treatment: Seed MCF7 breast cancer cells (1–5 × 10⁵ cells) and treat with the established IC₅₀ concentration of the sulfonamide derivative.

  • Staining: Harvest the cells, suspend them in a calcium-rich binding buffer, and incubate with 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI, 50 mg/mL).

  • Flow Cytometry: Analyze the fluorescence signatures to quantify apoptotic populations.

Causality & Mechanistic Rationale: This dual-staining methodology is chosen to differentiate between programmed cell death and uncontrolled toxicity. Annexin V specifically binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane only during active apoptosis. PI is a membrane-impermeable DNA intercalator that can only enter cells with severely compromised membranes (late apoptosis or necrosis)[1].

Self-Validation Check: The assay inherently separates the cellular response into four distinct quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic). If the N-substituted sulfonamide pushes the cell population exclusively into the PI-positive/Annexin-negative quadrant, the drug is acting as a non-specific necrotic toxin rather than a targeted therapeutic agent, triggering a mandatory redesign of the compound's lipophilic tail[1].

References

  • [3] Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. 3

  • [2] New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. PMC / MDPI. 2

  • [1] New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Pharmaceuticals (MDPI). 1

  • [4] Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International / PMC.4

Sources

The Discovery and Mechanistic History of 2-Chloro-N-Cyclohexylbenzenesulfonamide: A Paradigm Shift in Radical Hydroamination

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals

Executive Summary: The Hydroamination Bottleneck

Sulfonamides are a cornerstone of modern medicinal chemistry, featured in nearly 10% of the top 200 small-molecule pharmaceuticals globally due to their hydrolytic stability and bioisosteric properties[1]. Despite their ubiquity, the direct functionalization of unactivated alkenes with primary sulfonamides via anti-Markovnikov addition has historically presented a massive thermodynamic hurdle.

The core issue lies in the Nitrogen-Hydrogen (N–H) bond of primary sulfonamides, which possesses a prohibitively high Bond Dissociation Free Energy (BDFE ~ 105 kcal/mol) and a high oxidation potential[2]. Traditional synthetic approaches required appending sacrificial redox auxiliaries to alter these potentials, a process that generated stoichiometric waste and severely limited substrate scope[2].

The molecule 2-chloro-N-cyclohexylbenzenesulfonamide is historically significant not as a blockbuster drug itself, but as the archetypal validation molecule that proved this thermodynamic wall could be breached. Its successful synthesis marked the dawn of a new kinetic workaround in radical chemistry: the α-scission of phosphoranyl radicals[2].

The Breakthrough: Dual Phosphine/Photoredox Catalysis

In 2021, the Doyle group fundamentally altered the landscape of nitrogen-centered radical (NCR) generation[3]. Instead of relying on brute-force direct oxidation or proton-coupled electron transfer (PCET), they engineered a dual phosphine and photoredox catalytic system[2].

Historically, when phosphoranyl radicals were generated, they underwent β-scission with oxygen or sulfur nucleophiles, a thermodynamically driven pathway that produced stoichiometric phosphine oxide waste[4]. The Doyle group discovered that by using nitrogen-based nucleophiles (such as 2-chlorobenzenesulfonamide), the intermediate instead undergoes a kinetically favored α-scission of the P–N bond[2]. This unprecedented pathway liberates an electrophilic sulfonamidyl radical and flawlessly regenerates the phosphine catalyst[2].

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide proved that sterically hindered, unactivated internal olefins (cyclohexene) could be efficiently coupled with electronically deactivated primary sulfonamides without stoichiometric waste[2].

Mechanistic Pathway & Signaling Dynamics

To understand the elegance of this synthesis, one must analyze the synchronized cycles of the Ir(III) photocatalyst, the phosphine catalyst, and the Hydrogen Atom Transfer (HAT) agent.

Mechanism PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Blue Light (450 nm) PR3_rad Phosphine Radical Cation [PCy3]•+ PC_star->PR3_rad SET Oxidation of PCy3 PR3 Phosphine Catalyst (PCy3) PR3->PR3_rad Phosphoranyl Phosphoranyl Radical Intermediate PR3_rad->Phosphoranyl Nucleophilic Addition Sulfonamide 2-Chlorobenzenesulfonamide (Primary Sulfonamide) Sulfonamide->Phosphoranyl Phosphoranyl->PR3 Regenerates Catalyst N_Rad Sulfonamidyl Radical (N-Centered) Phosphoranyl->N_Rad α-Scission (Cleaves P-N bond) C_Rad Carbon-Centered Radical N_Rad->C_Rad Anti-Markovnikov Addition Olefin Cyclohexene (Unactivated Olefin) Olefin->C_Rad Product 2-chloro-N-cyclohexylbenzenesulfonamide (Target Product) C_Rad->Product H-Atom Transfer HAT TRIP-SH (HAT Catalyst) HAT->Product

Fig 1: Dual phosphine/photoredox catalytic cycle for 2-chloro-N-cyclohexylbenzenesulfonamide.

Quantitative Data: The Self-Validating Nature of the System

In developing a robust methodology, every component must be mechanistically justified. The table below summarizes the optimization parameters for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide, demonstrating the strict causality of the catalytic network[2].

Deviation from Standard Operating ProcedureYield of Target Compound (%)Mechanistic Causality & System Failure Point
None (Standard Conditions) 85% Optimal generation of the sulfonamidyl radical via α-scission.
Omission of Ir(III) Photocatalyst0%Failure to initiate the single-electron transfer (SET) cascade.
Omission of 450 nm Light Source0%Photochemical excitation of the Ir(III) complex is strictly required.
Omission of Phosphine (PCy3)0%P–N bond formation and subsequent α-scission cannot occur.
Substitution of PCy3 with PPh3< 20%Altered oxidation potential and sterics favor unproductive side pathways.
Omission of TRIP-SH (HAT Catalyst)TraceCatalytic cycle stalls at the carbon-centered radical; no H-atom transfer.

Experimental Protocol: Synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide

As an application scientist, I emphasize that radical chemistry is highly sensitive to environmental quenching. This protocol is designed as a self-validating system; failure at any step indicates a breach in environmental controls or reagent purity.

Phase 1: Reagent Preparation and Assembly (Glovebox Operations)

Causality: Oxygen is a potent triplet quencher for excited-state photocatalysts and rapidly intercepts carbon-centered radicals. Absolute exclusion of O2​ is mandatory.

  • Transfer an oven-dried 8 mL reaction vial equipped with a Teflon-coated magnetic stir bar into a nitrogen-filled glovebox.

  • Add the primary sulfonamide, 2-chlorobenzenesulfonamide (0.20 mmol, 1.0 equiv).

  • Add the photocatalyst, Ir[dF(Me)ppy]2(dtbbpy)PF6 (2.0 mol %). Note: This specific Ir(III) complex provides the exact oxidation potential required to oxidize PCy3 without degrading the sulfonamide.

  • Add the phosphine catalyst, tricyclohexylphosphine ( PCy3​ ) (2.5 mol %).

  • Add the HAT catalyst, 2,4,6-triisopropylbenzenethiol (TRIP-SH) (10 mol %). Note: The extreme steric bulk of TRIP-SH prevents unwanted thiol-ene background reactions.

  • Add the unactivated olefin, cyclohexene (0.30 mmol, 1.5 equiv).

  • Suspend the mixture in anhydrous, degassed trifluorotoluene ( PhCF3​ ) (2.0 mL, 0.1 M). Causality: PhCF3​ is uniquely suited here as it solubilizes the polar components while remaining entirely inert to hydrogen atom abstraction by the highly reactive sulfonamidyl radical.

Phase 2: Photochemical Irradiation
  • Seal the vial tightly with a Teflon-lined crimp cap and remove it from the glovebox.

  • Place the vial in a photoreactor equipped with 450 nm blue LEDs (e.g., Kessil PR160L) positioned approximately 5 cm from the light source.

  • Critical Validation Step: Engage a high-powered cooling fan to maintain the reaction temperature strictly at 25 °C. Causality: High-intensity LEDs generate significant thermal energy. Elevated temperatures promote the thermal decomposition of the kinetically sensitive phosphoranyl radical intermediate, leading to a collapse in yield.

  • Stir vigorously (1000 rpm) under irradiation for 24 hours.

Phase 3: Isolation and Verification
  • Quench the reaction by opening the vial to ambient air, intentionally introducing oxygen to terminate the radical chain.

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Validation: Analyze the purified fractions via 1H NMR. The diagnostic shift of the newly formed C–N bond (the methine proton on the cyclohexane ring) will confirm the successful anti-Markovnikov addition, yielding the pure 2-chloro-N-cyclohexylbenzenesulfonamide .

Implications for Drug Discovery

The historical discovery of this specific synthetic route has profound implications for modern pharmacology. By enabling the late-stage functionalization of complex, unactivated olefins with primary sulfonamides, medicinal chemists can now rapidly generate libraries of secondary sulfonamides[1]. This bypasses the need for multi-step pre-functionalization, accelerating the optimization of pharmacokinetic properties (such as lipophilicity and metabolic stability) in lead compounds[3].

References

  • Chinn, A. J.; Sedillo, K.; Doyle, A. G. "Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals." Journal of the American Chemical Society (2021). [Link]

  • "Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis." Chemical Reviews (2022). [Link]

  • "Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates." ACS Catalysis (2022). [Link]

Sources

The Fundamental Chemistry of 2-Chloro-N-cyclohexylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of 2-chloro-N-cyclohexylbenzenesulfonamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, analytical characterization, and safety protocols, offering field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties

2-Chloro-N-cyclohexylbenzenesulfonamide possesses a core structure consisting of a 2-chlorinated benzene ring attached to a sulfonamide group, which is further substituted with a cyclohexyl moiety. This unique combination of a flexible cycloaliphatic group and a rigid, substituted aromatic ring imparts specific physicochemical properties that influence its reactivity and potential biological activity.

The structural arrangement of a related compound, 4-Chloro-N-cyclohexylbenzenesulfonamide, has been shown to adopt an L-shaped conformation, with the cyclohexyl ring in a chair conformation[1]. It is highly probable that 2-chloro-N-cyclohexylbenzenesulfonamide adopts a similar spatial arrangement. The presence of the chlorine atom at the ortho position of the benzene ring can induce steric and electronic effects that modulate the molecule's interaction with biological targets.

A summary of the predicted and known physicochemical properties for closely related compounds is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNO₂S-
Molecular Weight273.78 g/mol [1]
Topological Polar Surface Area (TPSA)46.17 Ų[2]
Predicted LogP3.6044[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors2[2]
Rotatable Bonds3[2]

Table 1: Physicochemical Properties of Chloro-N-cyclohexylbenzenesulfonamide Analogs.

Synthesis and Reaction Mechanisms

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The primary route to 2-chloro-N-cyclohexylbenzenesulfonamide involves the nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine.

General Synthetic Protocol

The following protocol is adapted from the synthesis of the analogous 4-chloro-N-cyclohexylbenzenesulfonamide[1]. The underlying principle of this reaction is the attack of the nucleophilic amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Experimental Protocol: Synthesis of 2-Chloro-N-cyclohexylbenzenesulfonamide

  • Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable solvent (e.g., water, dichloromethane) at room temperature, add a base such as sodium carbonate solution (e.g., 3%) to maintain a basic pH (pH 8)[1].

  • Addition of Sulfonyl Chloride: Slowly add 2-chlorobenzenesulfonyl chloride (1.0 equivalent) to the reaction mixture with vigorous stirring. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed[1].

  • Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 3 N HCl) to a pH of approximately 3[1]. This will precipitate the product.

  • Isolation and Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the pure 2-chloro-N-cyclohexylbenzenesulfonamide[1].

The following diagram illustrates the general workflow for the synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexylamine Cyclohexylamine ReactionVessel Reaction in Aqueous/Organic Solvent with Base Cyclohexylamine->ReactionVessel SulfonylChloride 2-Chlorobenzenesulfonyl Chloride SulfonylChloride->ReactionVessel Acidification Acidification (pH 3) ReactionVessel->Acidification Reaction Completion Filtration Filtration & Washing Acidification->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product 2-Chloro-N-cyclohexyl- benzenesulfonamide Recrystallization->Product Pure Product

Caption: General workflow for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The base in the reaction mixture serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base can influence the reaction rate and yield.

Reactivity and Potential Applications

The reactivity of 2-chloro-N-cyclohexylbenzenesulfonamide is dictated by the functional groups present: the sulfonamide linkage, the chlorinated aromatic ring, and the cyclohexyl group.

  • Sulfonamide Group: The N-H proton of the sulfonamide is acidic and can be deprotonated by a strong base. The sulfonamide group is generally stable but can be cleaved under harsh acidic or basic conditions.

  • 2-Chlorophenyl Group: The chlorine atom deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, the chloro-substituted ring can participate in nucleophilic aromatic substitution reactions under specific conditions.

  • N-Cyclohexyl Group: The cyclohexyl group is generally unreactive under standard conditions but can undergo conformational changes.

The sulfonamide scaffold is a prominent feature in a wide array of FDA-approved drugs, highlighting its importance in medicinal chemistry[3]. N-acyl sulfonamides, a related class of compounds, are known bioisosteres of carboxylic acids and have been incorporated into various therapeutic agents, including antiviral and anticancer drugs[4]. Given these precedents, 2-chloro-N-cyclohexylbenzenesulfonamide could serve as a valuable building block in drug discovery programs. For instance, N-cyclohexyl-2-aminobenzenesulfonamide, a related compound, is a precursor for the synthesis of biologically active heterocyclic compounds like quinazolinones and benzothiadiazine-1,1-dioxides[5].

The following diagram illustrates the potential for 2-chloro-N-cyclohexylbenzenesulfonamide as a scaffold in the synthesis of more complex molecules.

Reactivity_and_Applications cluster_modifications Potential Chemical Modifications cluster_applications Potential Applications Start 2-Chloro-N-cyclohexyl- benzenesulfonamide N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Reactivity at Sulfonamide N-H Ring_Functionalization Aromatic Ring Functionalization Start->Ring_Functionalization Reactivity of Chlorinated Ring Cycloaddition Cyclization Reactions Start->Cycloaddition Intramolecular Reactions DrugDiscovery Drug Discovery (e.g., enzyme inhibitors) N_Alkylation->DrugDiscovery Agrochemicals Agrochemicals N_Alkylation->Agrochemicals Ring_Functionalization->DrugDiscovery MaterialScience Materials Science (e.g., polymers) Ring_Functionalization->MaterialScience Cycloaddition->DrugDiscovery

Caption: Potential reactivity pathways and applications of 2-chloro-N-cyclohexylbenzenesulfonamide.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of 2-chloro-N-cyclohexylbenzenesulfonamide.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For a related compound, 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons, the cyclohexyl protons, and the N-methyl group[6]. The ¹³C NMR spectrum provides information on the carbon skeleton[7]. For 2-chloro-N-cyclohexylbenzenesulfonamide, one would expect to see distinct signals for the protons and carbons of the 2-chlorophenyl and cyclohexyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For a similar sulfonamide, characteristic peaks were observed for the N-H stretch (around 3247 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and the S=O stretches of the sulfonamide group[8].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like GC-MS or LC-MS can be employed[9]. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition[10].

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of sulfonamides and for their quantitative analysis[11][12]. A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid[11].

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.

Crystallography

Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state. Studies on related compounds like 4-chloro-N-cyclohexylbenzenesulfonamide and 2-chloro-N-(2-chlorobenzoyl)benzenesulfonamide have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding[1][13]. For instance, in the crystal structure of 4-chloro-N-cyclohexylbenzenesulfonamide, molecules are linked by N-H···O hydrogen bonds to form inversion dimers[1].

Safety and Handling

  • Hazards: Related compounds are classified as causing skin and serious eye irritation[14][15]. May cause respiratory irritation[15].

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection[14].

  • Handling: Wash hands and any exposed skin thoroughly after handling[14]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[14]. Use only outdoors or in a well-ventilated area[14].

  • Storage: Store in a well-ventilated place and keep the container tightly closed[14][15]. Store locked up[14][15].

  • Disposal: Dispose of contents and container to an approved waste disposal plant[14].

Conclusion

2-Chloro-N-cyclohexylbenzenesulfonamide is a molecule with a rich fundamental chemistry. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The presence of the sulfonamide group, a well-known pharmacophore, makes it a promising starting point for the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for any researcher or drug development professional working with this compound. This guide provides a solid foundation for such endeavors, grounded in established scientific principles and data from closely related analogs.

References

  • LookChem. Benzenepropanesulfonamide, 2-chloro-N-cyclohexyl-. [Link]

  • Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

  • SciSpace. Article. [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. [Link]

  • ResearchGate. 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide. [Link]

  • U.S. Environmental Protection Agency. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]

  • SpectraBase. 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Center for Biotechnology Information. 4-Chloro-N-cyclohexylbenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. N-Benzoyl-2-chlorobenzenesulfonamide. [Link]

  • CHRIST (Deemed to be University) Journals. A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4- chlorophenyl) cyclohexyl]-1,4- naphthoquinone, accom. [Link]

  • National Center for Biotechnology Information. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Joshi et al., IJPSR, 2012; Vol. 3(11): 4184-4191. [Link]

  • PubChem. N-Cyclohexylbenzenesulfonamide. [Link]

  • Royal Society of Chemistry. Mechanism of the reaction of sulphides with N-chloroarenesulphonamides. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

  • ChemRxiv. Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

  • National Center for Biotechnology Information. N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. [Link]

Sources

Methodological & Application

The Versatility of 2-Chloro-N-cyclohexylbenzenesulfonamide in Medicinal Chemistry: A Synthetic and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, integral to a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, have facilitated the development of drugs targeting a diverse array of enzymes and receptors.[1][2] Within this esteemed class of compounds, 2-chloro-N-cyclohexylbenzenesulfonamide emerges as a particularly versatile, yet underexplored, scaffold. Its strategic placement of a reactive chloro group on the phenyl ring, combined with the lipophilic cyclohexyl moiety, offers a rich platform for chemical modification and the generation of novel, biologically active molecules.

This comprehensive guide provides an in-depth exploration of the applications of 2-chloro-N-cyclohexylbenzenesulfonamide in medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental designs, offering detailed, field-proven protocols for the synthesis and derivatization of this scaffold. We will explore its potential in generating candidates for various therapeutic areas, including oncology and infectious diseases, grounded in authoritative scientific literature.

Core Physicochemical Properties and Synthetic Access

Before embarking on derivatization strategies, a foundational understanding of the core molecule is essential.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₂SPubChem
Molecular Weight 273.78 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone)General Chemical Knowledge
Protocol 1: Synthesis of 2-Chloro-N-cyclohexylbenzenesulfonamide

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine. This foundational protocol provides a reliable and scalable method for obtaining the starting scaffold.

Reaction Scheme:

Synthesis_of_2_chloro_N_cyclohexylbenzenesulfonamide cluster_reactants Reactants cluster_product Product 2_chlorobenzenesulfonyl_chloride 2-Chlorobenzenesulfonyl Chloride product 2-Chloro-N-cyclohexylbenzenesulfonamide 2_chlorobenzenesulfonyl_chloride->product + Cyclohexylamine (Base, Solvent) cyclohexylamine Cyclohexylamine

Caption: General synthesis of the core scaffold.

Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Cyclohexylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclohexylamine (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.05 equivalents) in DCM to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-chloro-N-cyclohexylbenzenesulfonamide.

Medicinal Chemistry Applications: A Gateway to Diverse Bioactivities

The true value of 2-chloro-N-cyclohexylbenzenesulfonamide lies in its potential as a versatile building block. The presence of the chloro-substituent on the aromatic ring provides a handle for various cross-coupling reactions, while the sulfonamide N-H can be a site for further substitution.

Application 1: Synthesis of Kinase Inhibitors

The benzenesulfonamide scaffold is a well-established feature in the design of kinase inhibitors.[3] The sulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of many kinases. The 2-chloro position offers a strategic point for introducing moieties that can target the hinge region or other specificity pockets.

This protocol demonstrates the derivatization of the 2-chloro position via a Suzuki coupling reaction, a powerful tool for creating C-C bonds. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical space for kinase inhibitor discovery.[4]

Reaction Workflow:

Suzuki_Coupling_Workflow start 2-Chloro-N-cyclohexylbenzenesulfonamide reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction product 2-Aryl/Heteroaryl-N-cyclohexylbenzenesulfonamide reaction->product

Caption: Workflow for Suzuki cross-coupling reaction.

Materials:

  • 2-Chloro-N-cyclohexylbenzenesulfonamide

  • Aryl or heteroaryl boronic acid (e.g., 4-pyridinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzenesulfonamide derivative.

Application 2: Development of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.[5][6] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of CAs. While 2-chloro-N-cyclohexylbenzenesulfonamide has a secondary sulfonamide, its derivatives can be designed to target specific CA isoforms.

N-alkylation of the sulfonamide can be employed to introduce various functional groups that can interact with the amino acid residues lining the active site cavity of different CA isoforms, potentially leading to enhanced potency and selectivity.[7]

Logical Relationship for N-Alkylation:

N_Alkylation_Logic start 2-Chloro-N-cyclohexylbenzenesulfonamide deprotonation Deprotonation of Sulfonamide N-H start->deprotonation Reacts with base Strong Base (e.g., NaH) base->deprotonation nucleophile Formation of Sulfonamidate Anion deprotonation->nucleophile sn2 SN2 Reaction nucleophile->sn2 Attacks alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 product N-Alkyl-2-chloro-N-cyclohexylbenzenesulfonamide sn2->product MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Test Compounds incubation1->compound_treatment incubation2 Incubate (48-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Solubilize Formazan (e.g., with DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance

Sources

Advanced Purification Protocols for Crude 2-Chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Discovery Researchers Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The synthesis and functionalization of sulfonamides have seen a massive resurgence, particularly in the context of late-stage functionalization and photoredox catalysis . 2-Chloro-N-cyclohexylbenzenesulfonamide is a highly versatile secondary sulfonamide utilized as a building block in medicinal chemistry and as a radical precursor in anti-Markovnikov hydroamination studies.

Typically synthesized via the nucleophilic substitution of 2-chlorobenzenesulfonyl chloride with cyclohexylamine, the crude reaction mixture inevitably contains a matrix of impurities. Achieving analytical-grade purity requires a systematic approach that exploits the unique physicochemical properties of the target molecule. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality behind each purification choice to ensure your workflows are robust, scalable, and self-validating.

Mechanistic Rationale for Purification Strategies

The purification of secondary sulfonamides hinges on their distinct acid-base chemistry. The N-H proton of 2-chloro-N-cyclohexylbenzenesulfonamide is weakly acidic (pKa 10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for chemoselective deprotonation using strong aqueous bases (e.g., 1.0 M NaOH), converting the highly lipophilic sulfonamide into a water-soluble sodium salt.

Conversely, the primary impurity—unreacted cyclohexylamine—is a strong organic base (conjugate acid pKa 10.6). In a highly basic aqueous environment (pH > 13), cyclohexylamine remains unprotonated and highly lipophilic, allowing it to be seamlessly partitioned into an organic wash layer.

Table 1: Impurity Profiling in Crude 2-Chloro-N-cyclohexylbenzenesulfonamide
ImpuritySourceChemical NatureSolubility ProfileRemoval Strategy
Cyclohexylamine Unreacted starting materialStrong Base (pKa ~10.6)Soluble in organics; water-soluble as a saltOrganic extraction from basic aqueous phase
Cyclohexylammonium Chloride Reaction byproductNeutral SaltHighly water-solubleAqueous wash / Filtration
2-Chlorobenzenesulfonic Acid Hydrolysis of sulfonyl chlorideStrong Acid (pKa < 0)Highly water-solubleRemains in aqueous filtrate upon acidification
Bis-sulfonylated Amine Over-reaction (rare)Neutral, Highly LipophilicSoluble in organics onlyOrganic extraction / Chromatography

Protocol A: Chemoselective Acid-Base Reprecipitation (Bulk Purification)

This scalable, solvent-efficient protocol is the gold standard for initial bulk purification. It leverages the pKa differentials outlined above to isolate the target compound from both basic and acidic impurities.

Purification Crude Crude 2-Chloro-N-cyclohexyl- benzenesulfonamide NaOH Add 1.0 M NaOH (aq) Forms Soluble Sodium Salt Crude->NaOH Extract Liquid-Liquid Extraction (EtOAc / Aqueous) NaOH->Extract OrgLayer Organic Layer (Discard: Amines, Neutrals) Extract->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Bottom Phase Acidify Acidify with 1.0 M HCl (Dropwise to pH 2) AqLayer->Acidify Filter Vacuum Filtration Acidify->Filter Precipitate Forms Filtrate Aqueous Filtrate (Discard: Sulfonic Acids) Filter->Filtrate Liquid Pure Pure Sulfonamide Solid (Ready for Recrystallization) Filter->Pure Solid

Fig 1. Chemoselective acid-base reprecipitation workflow for crude sulfonamide purification.

Step-by-Step Methodology:
  • Dissolution: Suspend 10.0 g of the crude reaction mixture in 100 mL of 1.0 M NaOH (aq) in a separatory funnel. Swirl vigorously until the solid dissolves. Self-Validation: Complete dissolution indicates the successful formation of the water-soluble sodium sulfonamide salt. Persistent solids are likely bis-sulfonylated impurities.

  • Organic Wash: Add 50 mL of Ethyl Acetate (EtOAc) to the funnel. Invert and vent carefully. Separate the layers. The organic layer contains unreacted cyclohexylamine and neutral impurities. Repeat the wash with an additional 50 mL of EtOAc. Discard the organic layers.

  • Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C). Slowly add 1.0 M HCl dropwise while monitoring with a pH meter or indicator paper.

  • Precipitation: As the pH drops below 4, the sulfonamide will reprotonate and crash out of solution as a white precipitate. Continue adding HCl until the pH stabilizes at 2.0. Causality: The highly acidic 2-chlorobenzenesulfonic acid byproduct remains entirely ionized and dissolved in the aqueous phase at this pH.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual salts. Dry under high vacuum for 12 hours.

Protocol B: Solvent-Optimized Recrystallization (Final Polishing)

While reprecipitation removes >95% of impurities, trace organic contaminants may co-precipitate. Recrystallization is required for thermodynamic purification . Sulfonamides are notorious for "oiling out" (separating as a liquid rather than crystallizing) if the solvent system is too non-polar or if the melting point of the solid is lower than the solution temperature.

To prevent this, we utilize a 70% Isopropanol / 30% Water (v/v) system. The water increases the polarity, forcing the lipophilic cyclohexyl ring to pack tightly into a crystal lattice, while the isopropanol ensures adequate solubility at boiling temperatures.

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a mixture of 70 mL Isopropanol and 30 mL DI water. Heat to a gentle boil (approx. 80 °C).

  • Dissolution: Place the semi-pure 2-chloro-N-cyclohexylbenzenesulfonamide in a clean Erlenmeyer flask. Add the hot solvent dropwise with continuous swirling until the solid just dissolves. Do not add excess solvent.

  • Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature over 2 hours. Self-Validation: Slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Crystallization Induction: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. If no crystals form, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Harvesting: Filter the crystals under vacuum, wash with 10 mL of ice-cold 30% Isopropanol, and dry in a desiccator.

Protocol C: Silica Gel Flash Chromatography (Analytical Standard Grade)

For applications requiring >99.5% purity (e.g., precise photoredox catalytic cycles or kinetic studies), flash chromatography is utilized to separate structurally similar trace impurities that survive crystallization.

Step-by-Step Methodology:
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in Hexane.

  • Sample Loading: Dissolve the sulfonamide in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of silica gel, evaporate the DCM, and apply the powder evenly to the top of the column.

  • Elution: Run a gradient mobile phase starting from 90:10 Hexane:Ethyl Acetate, slowly increasing polarity to 70:30 Hexane:Ethyl Acetate.

  • Monitoring: Monitor fractions via TLC (Thin Layer Chromatography). 2-Chloro-N-cyclohexylbenzenesulfonamide is strongly UV-active at 254 nm due to the chlorophenyl ring. It typically elutes at an Rf​ of ~0.4 in 80:20 Hexane:EtOAc.

  • Recovery: Pool the fractions containing the pure product and remove the solvent in vacuo using a rotary evaporator.

Quantitative Comparison of Purification Methodologies

To assist in selecting the appropriate workflow for your specific project phase, consult the comparative data below:

Table 2: Comparison of Purification Methodologies
MethodologyTypical Purity AchievedYield RecoveryScalabilityTime/Resource CostBest Used For
Acid-Base Reprecipitation 92% – 96%85% – 90%Excellent (100g+)LowInitial bulk cleanup of crude reaction mixtures
Recrystallization 98% – 99%70% – 80%Good (10g - 50g)MediumFinal polishing for standard synthetic use
Flash Chromatography > 99.5%60% – 75%Poor (< 5g)HighPreparation of analytical standards / biological assays

References

  • Chinn, A. J., Sedillo, K., & Doyle, A. G. (2021). Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals. Journal of the American Chemical Society, 143(43), 18331–18338. URL:[Link]

The Synthetic Versatility of 2-Chloro-N-cyclohexylbenzenesulfonamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. 2-Chloro-N-cyclohexylbenzenesulfonamide emerges as a promising, albeit underexplored, precursor for the synthesis of diverse heterocyclic systems. Its latent reactivity, centered on the ortho-chloro-substituted benzene ring, provides a versatile handle for intramolecular cyclization strategies, paving the way for the construction of privileged scaffolds.

This technical guide delineates the potential of 2-chloro-N-cyclohexylbenzenesulfonamide as a key building block in the synthesis of important sulfur-containing heterocycles. While direct literature on the specific applications of this reagent is nascent, we can extrapolate from well-established methodologies for analogous 2-substituted benzenesulfonamides to propose chemically sound and robust protocols. The information herein is intended to serve as a foundational resource for researchers, providing both a theoretical framework and practical, albeit hypothetical, experimental procedures to unlock the synthetic potential of this versatile precursor.

Core Concept: From a Latent Precursor to a Reactive Intermediate

The primary synthetic strategy hinges on the conversion of the 2-chloro group of 2-chloro-N-cyclohexylbenzenesulfonamide into a more reactive nucleophilic group, such as an amino group. This transformation unlocks a plethora of cyclization pathways. The resulting N-cyclohexyl-2-aminobenzenesulfonamide is a highly valuable intermediate for the synthesis of various fused heterocyclic systems, including benzothiadiazines, which are known for their diuretic and antihypertensive properties.[1]

Application I: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide - The Key Intermediate

The transformation of the 2-chloro substituent to a 2-amino group is a critical first step. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-cyclohexyl-2-aminobenzenesulfonamide from 2-chloro-N-cyclohexylbenzenesulfonamide.

Materials:

  • 2-Chloro-N-cyclohexylbenzenesulfonamide

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenylyl)di-tert-butylphosphine

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 eq), palladium(II) acetate (0.02 eq), and (2-biphenylyl)di-tert-butylphosphine (0.04 eq).

  • Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid. Stir for 30 minutes to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-2-aminobenzenesulfonamide.

Application II: Synthesis of Benzothiadiazine-1,1-dioxides

With the key intermediate, N-cyclohexyl-2-aminobenzenesulfonamide, in hand, we can now proceed to the synthesis of benzothiadiazine-1,1-dioxides. These compounds are of significant interest due to their diverse biological activities.[1] A plausible route involves a cyclocondensation reaction with aldehydes.[1]

Reaction Mechanism: Cyclocondensation with Aldehydes

The reaction is proposed to proceed through the initial formation of an imine between the aromatic amino group of the sulfonamide and the aldehyde. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfonamide nitrogen onto the imine carbon, followed by dehydration, yields the dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ring system.

Benzothiadiazine Synthesis precursor N-Cyclohexyl-2-aminobenzenesulfonamide intermediate Imine Intermediate precursor->intermediate + Aldehyde aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate catalyst Catalyst (e.g., CAN, I₂) catalyst->intermediate product 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4- benzothiadiazin-3-one 1,1-dioxide intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides.

Experimental Protocol: Synthesis of 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides

This protocol is adapted from established methods for analogous 2-aminobenzenesulfonamides.[1]

Materials:

  • N-Cyclohexyl-2-aminobenzenesulfonamide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ceric Ammonium Nitrate (CAN) or Iodine (I₂) as a catalyst

  • Acetonitrile (MeCN) as solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-cyclohexyl-2-aminobenzenesulfonamide (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in acetonitrile (10 mL), add the catalyst (CAN, 0.1 mmol or I₂, 0.2 mmol).[1]

  • Stir the reaction mixture at 80 °C for 4-8 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Hypothetical Reaction Parameters
EntryAldehyde (R)CatalystTime (h)Hypothetical Yield (%)
1PhenylCAN685
24-ChlorophenylCAN590
34-MethoxyphenylI₂882
42-NitrophenylI₂778

Application III: Potential for Multicomponent Reactions (MCRs)

N-Cyclohexyl-2-aminobenzenesulfonamide, with its two distinct nucleophilic centers (the aromatic amine and the sulfonamide nitrogen), is an excellent candidate for multicomponent reactions (MCRs).[1] MCRs are highly efficient synthetic strategies that enable the construction of complex molecules in a single pot from three or more starting materials, offering significant advantages in terms of atom economy and step efficiency.[2]

A hypothetical Ugi-type reaction could involve the condensation of N-cyclohexyl-2-aminobenzenesulfonamide, an aldehyde, an isocyanide, and a carboxylic acid to generate complex, peptidomimetic structures incorporating the sulfonamide scaffold.

MCR_Workflow cluster_reactants Reactants Precursor N-Cyclohexyl-2- aminobenzenesulfonamide OnePot One-Pot Reaction Precursor->OnePot Aldehyde Aldehyde Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot CarboxylicAcid Carboxylic Acid CarboxylicAcid->OnePot Product Complex Heterocyclic Product OnePot->Product Ugi-type Reaction

Caption: Hypothetical multicomponent reaction pathway using N-cyclohexyl-2-aminobenzenesulfonamide.

Further research in this area could lead to the discovery of novel and efficient methods for the synthesis of diverse and potentially bioactive heterocyclic compounds.[1]

Conclusion and Future Outlook

2-Chloro-N-cyclohexylbenzenesulfonamide represents a promising, yet largely untapped, resource for the synthesis of novel heterocyclic compounds. By leveraging a key transformation to its 2-amino derivative, a wide array of synthetic possibilities becomes accessible. The protocols and strategies outlined in this guide, though based on analogies to related compounds, provide a solid foundation for further experimental exploration. The development of synthetic routes originating from this precursor could lead to the discovery of new molecular entities with significant potential in medicinal chemistry and materials science. It is our hope that this guide will stimulate further research into the applications of this versatile building block.

References

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (1989). Journal of Islamic Academy of Sciences. [Link]

  • Kinstler, R. C., & Rodgers, J. M. (1962). Preparation of n-cyclohexyl-2-benzothiazole sulfenamide. U.S. Patent No. 3,055,909. Washington, DC: U.S.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2008). Topics in Heterocyclic Chemistry. [Link]

  • John, S., et al. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o370. [Link]

  • Zia-ur-Rehman, M., et al. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o645. [Link]

  • Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. (2017).
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

  • ( - Cyclohexanone, 2-chloro-2-methyl- - ) and - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthetic Routes to N-Heterocyclic Carbene Precursors. (2011). Chemical Reviews. [Link]

  • cyclohexylbenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Zia-ur-Rehman, M., et al. (2009). N-Cyclohexyl-N-ethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3165. [Link]

  • Siddiqui, W. A., et al. (2012). 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o370. [Link]

  • Gowda, B. T., et al. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2296. [Link]

Sources

Comprehensive Protocol for Assessing the Fungicidal Activity of Sulfonamides and Their Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamides are classically recognized as bacteriostatic agents that competitively inhibit dihydropteroate synthase (DHPS) in the microbial folate biosynthesis pathway[1][2]. However, recent drug repurposing efforts and the synthesis of novel structural derivatives (e.g., arylsulfonamides, thienopyrimidine-sulfonamide hybrids) have unveiled significant antifungal properties against clinically relevant pathogens like Candida spp. and Aspergillus spp.[3][4].

Because fungi, like bacteria, must synthesize folate de novo, targeting this pathway offers a highly selective therapeutic strategy. To rigorously evaluate whether a sulfonamide compound is fungistatic (inhibits growth) or fungicidal (induces cell death), researchers must employ a multi-tiered testing cascade grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines[5][6].

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamide Sulfonamides (Competitive Inhibitor) Sulfonamide->DHPS Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (DNA/RNA Synthesis) Dihydrofolate->Tetrahydrofolate

Sulfonamide mechanism of action: Competitive inhibition of DHPS in the folate synthesis pathway.

Experimental Workflow Overview

Evaluating fungicidal activity requires moving from a static assessment of growth inhibition to a dynamic assessment of cell death[7]. The workflow below outlines the self-validating progression required for this analysis.

Workflow Inoculum 1. Inoculum Prep (CLSI M27/M38) MIC 2. Broth Microdilution (MIC Determination) Inoculum->MIC MFC 3. Agar Plating (MFC Assessment) MIC->MFC Plate clear wells TimeKill 4. Time-Kill Kinetics (Dynamic Fungicidal Rate) MIC->TimeKill Use MIC multiples

Sequential workflow for evaluating the fungicidal activity of sulfonamide compounds.

Protocol 1: Broth Microdilution for MIC Determination

This protocol establishes the Minimum Inhibitory Concentration (MIC) and is adapted from CLSI M27 (Yeasts)[5] and CLSI M38 (Filamentous fungi)[6].

Materials & Reagents
  • Medium : RPMI 1640 medium (with glutamine, without bicarbonate), buffered to pH 7.0 with MOPS.

    • Causality: MOPS buffering ensures pH stability during the 48-hour incubation. This is critical because sulfonamide ionization and subsequent cell membrane penetration are highly pH-dependent. Furthermore, standard RPMI 1640 is devoid of exogenous PABA, preventing the fungi from bypassing the targeted folate synthesis blockade.

  • Plates : 96-well U-bottom microtiter plates.

  • Compounds : Sulfonamide derivatives dissolved in 100% DMSO.

Step-by-Step Methodology
  • Compound Preparation : Prepare a two-fold serial dilution of the sulfonamide in RPMI 1640. The final test concentration typically ranges from 0.125 to 64 µg/mL.

    • Self-Validating Step: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity, which could yield false-positive inhibition[3].

  • Inoculum Standardization :

    • For Yeasts (Candida spp.): Suspend 24-hour colonies in sterile saline. Adjust turbidity to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL[7].

    • For Moulds (Aspergillus spp.): Harvest conidia from 7-day cultures using saline with 0.1% Tween 20. Adjust to 0.4×104 to 5×104 CFU/mL.

  • Inoculation : Add 100 µL of the standardized inoculum to 100 µL of the drug dilutions. Include a drug-free growth control well and a sterile medium control well.

    • Causality: The growth control validates the viability of the inoculum, while the sterile control ensures no contamination occurred, creating an internal validation loop.

  • Incubation & Reading : Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that results in a prominent reduction (≥50% or 100%, depending on the specific derivative) in visible growth compared to the control.

Protocol 2: Minimum Fungicidal Concentration (MFC) Assessment

The MIC only indicates growth arrest. To determine if the sulfonamide is truly fungicidal, the MFC must be established. The MFC is defined as the lowest drug concentration that yields a 99.9% (≥3-log10) reduction in viable colony-forming units (CFUs) from the initial inoculum[7].

Step-by-Step Methodology
  • Sample Extraction : Following the 48-hour MIC reading, identify all "clear" wells (wells showing no visible growth, corresponding to concentrations MIC).

  • Plating : Thoroughly mix the contents of these wells via pipetting. Aspirate 20 µL (or up to 100 µL for higher sensitivity) from each clear well and spread evenly onto Sabouraud Dextrose Agar (SDA) plates[3].

    • Causality: SDA is a nutrient-rich medium lacking the sulfonamide. Removing the drug pressure allows any surviving, metabolically dormant (fungistatic) cells to recover and form colonies. If no colonies form, the drug has successfully induced irreversible cell death.

  • Incubation : Incubate the SDA plates at 35°C for 48 to 72 hours.

  • Colony Counting & Calculation : Count the CFUs on each plate. The MFC is the lowest concentration resulting in <1 CFU per plate (correlating to a 99.9% kill rate of the starting inoculum)[7].

Protocol 3: Time-Kill Kinetics Assay

While MFC provides a static endpoint, time-kill assays offer a dynamic view of the fungicidal rate, revealing whether the sulfonamide exhibits concentration-dependent or time-dependent killing.

Step-by-Step Methodology
  • Preparation : Prepare sterile glass flasks containing 10 mL of RPMI 1640. Add the sulfonamide compound to achieve concentrations of 0.5×, 1×, 2×, 4×, and 8× the established MIC.

  • Inoculation : Inoculate each flask with a starting fungal suspension of 1×105 CFU/mL.

  • Sampling : Incubate the flasks at 35°C with continuous agitation (150 rpm) to ensure uniform drug exposure. At predetermined time intervals (0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove 100 µL aliquots.

  • Dilution & Plating : Serially dilute the aliquots in sterile saline (to prevent drug carryover) and plate 20 µL onto SDA plates.

  • Analysis: Plot the log10​ CFU/mL against time. A fungicidal effect is strictly defined as a ≥3

    log10​ decrease in CFU/mL compared to the starting inoculum.

Data Presentation & Interpretation

Quantitative data must be systematically evaluated to classify the compound's activity profile. The MFC/MIC ratio is the gold-standard metric for this classification[8].

Table 1: Interpretation of Sulfonamide Antifungal Activity
ParameterValue / RatioBiological & Clinical Interpretation
MFC/MIC Ratio ≤2 Strictly Fungicidal : The compound induces fungal cell death at concentrations very close to its inhibitory concentration. Highly desirable for severe infections.
MFC/MIC Ratio 4 Weakly Fungicidal / Tolerant : The compound requires significantly higher concentrations to achieve a 99.9% kill rate.
MFC/MIC Ratio >4 Fungistatic : The compound primarily arrests growth without causing cell death. This is the typical profile for traditional, unmodified sulfonamides[8].
Time-Kill Endpoint ≥3 -log10 reductionConfirms fungicidal activity dynamically over the 24-48 hour test period.

References

  • Picmonic. "Sulfonamides Mechanisms - Antibiotics - Microbiology". Picmonic for Medicine.
  • Wikipedia. "Sulfonamide (medicine)". Wikimedia Foundation.
  • MDPI. "Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp." Molecules.
  • NIH PMC. "Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure". Pharmaceuticals.
  • CLSI. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". Clinical and Laboratory Standards Institute.
  • CLSI. "New and Updated Microbiology Docs CLSI M27, M60, M38, and M61". Clinical and Laboratory Standards Institute.
  • MDPI. "In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp." Journal of Fungi.
  • NIH PMC. "Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae". Antimicrobial Agents and Chemotherapy.

Sources

Application Note: Derivatization of 2-Chloro-N-cyclohexylbenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Guide & Experimental Protocols

Introduction and Chemical Rationale

The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous FDA-approved drugs ranging from antimicrobials to cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors. The specific scaffold 2-chloro-N-cyclohexylbenzenesulfonamide represents a highly versatile building block. Recently popularized through advanced photoredox-catalyzed anti-Markovnikov hydroamination methodologies [1], this scaffold possesses two orthogonal sites for late-stage functionalization: the unactivated aryl chloride (C–Cl bond) and the secondary sulfonamide nitrogen (N–H bond).

For comprehensive Structure-Activity Relationship (SAR) studies, systematic derivatization of this scaffold is essential to modulate physicochemical properties such as lipophilicity (cLogP), topological polar surface area (TPSA), and steric bulk.

Pathway A: Ortho-Aryl Functionalization via Suzuki-Miyaura Coupling

Aryl chlorides possess high bond dissociation energies ( 96 kcal/mol), making them notoriously resistant to oxidative addition by standard palladium catalysts. Furthermore, the ortho-sulfonamide group introduces significant steric hindrance. To overcome this, we employ a Buchwald-type dialkylbiaryl phosphine ligand, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The electron-rich nature of XPhos accelerates the oxidative addition of the inert C–Cl bond, while its immense steric bulk facilitates the rate-limiting reductive elimination step, preventing catalyst deactivation via palladacycle formation [2].

Pathway B: Chemoselective N-Alkylation

The secondary sulfonamide acts as both a hydrogen-bond donor (HBD) and acceptor (HBA). Converting it to a tertiary sulfonamide via N-alkylation masks the HBD, which can drastically improve membrane permeability and alter target-site binding thermodynamics. The sulfonamide N–H proton is weakly acidic ( pKa​≈10 ). Utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) ensures quantitative generation of the sulfonamidate anion without risking base-catalyzed cleavage of the sulfonamide linkage. DMF minimizes anion solvation, maximizing the nucleophilicity of the nitrogen center for SN​2 displacement of alkyl halides [3].

Derivatization Workflow

SAR_Workflow Scaffold 2-chloro-N-cyclohexyl benzenesulfonamide (Core Scaffold) Sub1 Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Sub1 Pd/XPhos, Ar-B(OH)2 Sub2 Pathway B: N-Alkylation (C-N Bond Formation) Scaffold->Sub2 K2CO3, R-X, DMF Prod1 Ortho-Aryl Derivatives (Steric/Electronic Tuning) Sub1->Prod1 Prod2 N-Alkyl Derivatives (Lipophilicity/H-Bond Masking) Sub2->Prod2

Figure 1: Divergent SAR derivatization pathways for 2-chloro-N-cyclohexylbenzenesulfonamide.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is optimized for sterically hindered, unactivated aryl chlorides.

Reagents:

  • 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 equiv, 1.0 mmol, 273.8 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (Potassium phosphate tribasic) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-N-cyclohexylbenzenesulfonamide, arylboronic acid, K3​PO4​ , Pd2​(dba)3​ , and XPhos.

    • Causality: K3​PO4​ is chosen over weaker bases like Na2​CO3​ because the transmetalation step of sterically hindered substrates requires a highly active boronate complex.

  • Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/ H2​O mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes.

    • Causality: XPhos and the active Pd(0) species are highly susceptible to aerobic oxidation. Oxygen must be rigorously excluded to prevent catalyst death.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be fully consumed, yielding a more polar product spot.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes) to afford the ortho-aryl derivative.

Protocol B: Chemoselective N-Alkylation of the Sulfonamide

This protocol masks the hydrogen-bond donor to evaluate membrane permeability effects.

Reagents:

  • 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 equiv, 1.0 mmol, 273.8 mg)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv, 1.2 mmol)

  • K2​CO3​ (Potassium carbonate, finely powdered) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Deprotonation: In a 25 mL round-bottom flask, dissolve the sulfonamide scaffold in 5 mL of anhydrous DMF. Add finely powdered K2​CO3​ . Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-stirring allows for the complete deprotonation of the sulfonamide, generating the nucleophilic sulfonamidate anion before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add the alkyl halide dropwise via syringe. If using a highly volatile alkyl halide (like Methyl iodide), equip the flask with a reflux condenser or perform the reaction in a sealed tube.

  • Reaction Propagation: Stir the mixture at room temperature (or heat to 60 °C for less reactive alkyl chlorides) for 4–8 hours.

  • Quenching and Workup: Quench the reaction by pouring the mixture into 25 mL of ice-cold water. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

    • Causality: DMF is highly miscible with water. A large aqueous dilution ensures that the DMF partitions into the water layer, preventing it from contaminating the organic extract.

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) followed by brine (15 mL).

    • Causality: LiCl washes are highly effective at removing residual trace DMF from organic layers compared to standard water washes.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography to yield the N-alkylated tertiary sulfonamide.

SAR Data Presentation: Representative Derivatives

The following table summarizes hypothetical derivatives generated using the protocols above, highlighting how targeted modifications impact key physicochemical parameters critical for drug design.

Compound IDDerivatization PathwayModification / SubstituentEst. Δ cLogPH-Bond DonorsPrimary SAR Objective
Scaffold N/ANone (2-Cl, N-H)Baseline1Establish baseline binding affinity.
SAR-A01 Pathway A (Suzuki)2-Phenyl+1.21Exploit hydrophobic pockets in the target binding site.
SAR-A02 Pathway A (Suzuki)2-(3-Pyridyl)+0.41Introduce a basic nitrogen to improve aqueous solubility.
SAR-B01 Pathway B (Alkylation)N-Methyl+0.50Mask H-bond donor to evaluate passive membrane permeability.
SAR-B02 Pathway B (Alkylation)N-Benzyl+1.80Assess steric tolerance of the binding pocket near the sulfonamide.

References

  • Chinn, A. J., Sedillo, K., & Doyle, A. G. (2021). Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals. Journal of the American Chemical Society, 143(43), 18331–18338.[Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177.[Link]

  • Han, F., Wang, T., Feng, B., & Xu, Q. (2021). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method. Chinese Journal of Organic Chemistry, 41(1), 325-333.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide is a classic nucleophilic acyl substitution reaction at a sulfur center.[1][2] The primary amine (cyclohexylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride. The reaction proceeds in the presence of a base, typically a tertiary amine like triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]

Q2: Why is a base necessary, and how do I choose the right one?

A base is critical for two reasons:

  • To Scavenge HCl: The reaction produces one equivalent of HCl. If not neutralized, this acid will protonate the starting cyclohexylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

  • To Facilitate the Reaction: The base can help to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.

Triethylamine and pyridine are common choices. Triethylamine is often preferred due to its higher basicity and the ease of removing its hydrochloride salt. Pyridine can also act as a nucleophilic catalyst. The choice depends on the specific reaction conditions and the desired workup procedure.[2]

Q3: What are the typical reaction conditions and expected yield?

The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a controlled temperature, often starting at 0 °C to manage the initial exothermic reaction, followed by stirring at room temperature.[3] Yields can vary significantly based on the purity of reagents, reaction scale, and workup efficiency, but well-optimized lab-scale syntheses can achieve yields upwards of 80-90%.

Standard Laboratory Protocol

This protocol provides a reliable baseline for the synthesis. Troubleshooting is often a matter of understanding deviations from this standard procedure.

ReagentMW ( g/mol )Equiv.Amount
2-Chlorobenzenesulfonyl chloride211.061.0(e.g., 2.11 g, 10 mmol)
Cyclohexylamine99.171.1(e.g., 1.09 g, 11 mmol)
Triethylamine (TEA)101.191.5(e.g., 1.52 g, 15 mmol)
Dichloromethane (DCM), anhydrous--(e.g., 50 mL)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve 2-chlorobenzenesulfonyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography.[4]

Troubleshooting Guide

Problem 1: Low or No Yield

Symptom: After workup, the isolated product mass is significantly lower than expected. TLC analysis of the crude mixture shows a large amount of unreacted starting material.

Possible CauseExplanation & VerificationSuggested Solution
Degraded Sulfonyl Chloride 2-Chlorobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-chlorobenzenesulfonic acid.[3][5] Verify by checking for a pungent acidic odor or by running an NMR of the starting material.Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Insufficient Base If less than one equivalent of base is used, the generated HCl will protonate the cyclohexylamine, rendering it non-nucleophilic and stopping the reaction.Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine to neutralize the HCl byproduct.[2]
Incomplete Reaction The reaction may be sluggish due to low temperature or insufficient time. Check for remaining starting materials via TLC.Increase the reaction time or allow the reaction to stir at room temperature overnight. Gentle heating (e.g., to 40 °C) can be considered, but may increase side products.[6]

Troubleshooting Workflow for Low Yield

cluster_yes cluster_no start Low Yield Observed check_sm Analyze Crude by TLC/NMR: Any Starting Material Left? start->check_sm cause1 Possible Cause: Incomplete Reaction check_sm->cause1 Yes cause2 Possible Cause: Inactive Reagents check_sm->cause2 Yes cause3 Possible Cause: Product Loss During Workup check_sm->cause3 No sol1 Solution: - Increase reaction time - Gently warm reaction cause1->sol1 sol2 Solution: - Use fresh sulfonyl chloride - Check amine purity - Ensure sufficient base cause2->sol2 sol3 Solution: - Optimize extraction pH - Check for emulsion - Avoid overly aggressive washing cause3->sol3

Caption: Decision tree for diagnosing the cause of low product yield.

Problem 2: Product is an Oil or Fails to Crystallize

Symptom: The final product after solvent removal is a persistent oil, or recrystallization attempts fail.

Possible CauseExplanation & VerificationSuggested Solution
Presence of Impurities Even small amounts of impurities, such as unreacted starting materials or byproducts, can act as a eutectic contaminant, depressing the melting point and preventing crystallization.[4]Purify the crude product using column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to remove impurities before attempting recrystallization.[4]
Residual Solvent Trapped solvent can make the product appear oily. This is common with high-boiling point solvents.Dry the product under high vacuum for an extended period, possibly with gentle heating.
Incorrect Crystallization Solvent The chosen solvent system may be inappropriate, either dissolving the product too well or not at all.Experiment with different solvent systems. Good starting points for sulfonamides include ethanol/water, methanol, or ethyl acetate/hexanes mixtures.[4] Try dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) until turbidity persists.
Problem 3: Presence of Multiple Spots on TLC / High Impurity Levels

Symptom: TLC analysis of the crude or purified product shows multiple spots, indicating the presence of byproducts.

Possible CauseExplanation & VerificationSuggested Solution
Dimerization/Bis-sulfonylation If the primary sulfonamide product has an acidic N-H proton, it can be deprotonated and react with another molecule of sulfonyl chloride, though this is less common with bulky amines like cyclohexylamine.Ensure the stoichiometry is correct. Using a slight excess of the amine (1.1 equiv.) can help minimize unreacted sulfonyl chloride.[3]
Hydrolysis of Sulfonyl Chloride As mentioned, moisture will lead to the formation of 2-chlorobenzenesulfonic acid. This byproduct is water-soluble and should be removed during the aqueous workup.[3]Ensure the reaction is performed under anhydrous conditions and that the workup effectively removes acidic impurities (e.g., wash with NaHCO3 solution).
Reaction with Tertiary Amine Base In some cases, tertiary amine bases can react with the sulfonyl chloride, leading to complex byproducts. This is more prevalent with pyridine than with triethylamine.If side reactions are suspected, consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) or ensure the reaction temperature is kept low.

Reaction Mechanism and Key Species

r1 2-Chlorobenzenesulfonyl Chloride (Electrophile) intermediate Tetrahedral Intermediate r1->intermediate r2 Cyclohexylamine (Nucleophile) r2->intermediate Nucleophilic Attack base Triethylamine (Base) hcl HCl base->hcl Neutralizes product 2-Chloro-N-cyclohexyl- benzenesulfonamide intermediate->product Loss of Cl- byproduct Triethylammonium Chloride (Salt)

Caption: Key steps in the sulfonamide formation reaction.

References

  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem. (URL: )
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (URL: )
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (URL: )
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: )
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])

  • Nu-cyclohexyl sulphamic acid and salts - Google P
  • Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap. (URL: [Link])

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (URL: [Link])

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

  • 4-Chloro-N-cyclohexylbenzenesulfonamide - PMC - PubMed Central. (URL: [Link])

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • Purification of cyclohexylamine - US3347920A - Google P
  • Oxidative β-C–H sulfonylation of cyclic amines - PMC. (URL: [Link])

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (URL: [Link])

  • ( - Cyclohexanone, 2-chloro-2-methyl- - ) and - Organic Syntheses Procedure. (URL: [Link])

  • A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4- chlorophenyl) cyclohexyl]-1,4- naphthoquinone, accom - CHRIST (Deemed to be University) Journals. (URL: [Link])

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])

  • 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC. (URL: [Link])

  • Process for the preparation of 2-hydroxybenzenesulfonamide - Google P
  • The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles | Request PDF. (URL: [Link])

  • N-Cyclohexyl-N-propylbenzenesulfonamide - PMC - NIH. (URL: [Link])

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (URL: [Link])

  • Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. (URL: [Link])

Sources

Technical Support Center: Benzenesulfonamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzenesulfonamide synthesis. Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve the most common side reactions encountered during sulfonylation.

Diagnostic Workflow

G A Crude Reaction Mixture B LC-MS / TLC Analysis A->B C Mass = [M - Cl + OH] Hydrolysis B->C Sulfonic Acid D Mass =[M + 140 Da] Bis-sulfonylation B->D Over-reaction E Mass = [Starting Amine] Unreacted B->E Poor Nucleophile F Action: Optimize pH (8-10) Ensure anhydrous state C->F G Action: K2CO3/MeOH cleavage or slow PhSO2Cl addition D->G H Action: Add TMSOTf to activate PhSO2Cl E->H

Diagnostic workflow for identifying and resolving common benzenesulfonamide synthesis side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly benzenesulfonic acid instead of the desired sulfonamide? A1: You are observing competitive hydrolysis. Benzenesulfonyl chloride is a highly electrophilic species. In aqueous basic conditions (such as Schotten-Baumann conditions), hydroxide ions can outcompete the amine for the sulfonyl electrophile[1].

  • The Causality: The hydrolysis pathway has a higher activation energy but is highly thermodynamically favorable. If the reaction temperature spikes (due to the exothermic nature of sulfonylation) or if the pH exceeds 10, the rate of hydrolysis accelerates exponentially[2],[1].

  • The Fix: Maintain strict temperature control (0–5 °C) during the addition phase. If using aqueous conditions, buffer the pH between 8.0 and 10.0 to ensure the amine is deprotonated (nucleophilic) without providing a massive excess of hydroxide[1]. For moisture-sensitive substrates, switch to strictly anhydrous conditions using flame-dried glassware, dichloromethane (DCM), and an organic base like pyridine[2].

Q2: My LC-MS shows a major impurity with a mass of [M + 140 Da]. What is this, and how do I prevent it? A2: You are observing bis-sulfonylation, a notorious side reaction when utilizing primary amines[2].

  • The Causality: When a primary amine reacts with benzenesulfonyl chloride, it forms a secondary sulfonamide. The highly electron-withdrawing benzenesulfonyl group drastically lowers the pKa of the remaining N-H proton (typically to pKa ~10). In the presence of the reaction base, this proton is removed, generating a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of benzenesulfonyl chloride, forming a bis-sulfonamide[2],[3].

  • The Fix: Implement stoichiometric control by adding the benzenesulfonyl chloride dropwise to a slight excess of the amine, ensuring the unreacted amine outcompetes the newly formed sulfonamide[2]. If bis-sulfonylation has already occurred, you can chemically reverse it: treating the crude bis-sulfonamide mixture with K₂CO₃ in methanol efficiently cleaves it back to the desired mono-sulfonamide[3].

Q3: My sterically hindered amine shows almost no conversion. How can I force the amidation? A3: Steric bulk prevents the amine from achieving the proper trajectory to attack the sulfonyl sulfur.

  • The Causality: Standard bases like triethylamine only act as acid scavengers or form mildly reactive sulfonylammonium intermediates. For highly encumbered or electron-deficient amines, this baseline activation is insufficient to overcome the steric barrier[3].

  • The Fix: Employ a silyl triflate-promoted protocol. The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the sulfonyl chloride and pyridine generates a highly electrophilic, extended sulfenium-like intermediate. This hyper-activated species readily reacts with poor nucleophiles, driving the reaction to completion[3].

Quantitative Analysis of Side Reactions

Summarizing the impact of reaction conditions allows for rapid optimization. Use the table below to benchmark your current methodology against known failure modes.

Reaction ConditionPrimary Side ProductTypical Yield LossMechanistic CauseMitigation Strategy
Aqueous NaOH (pH >11) Benzenesulfonic Acid30% - 50%Hydroxide acts as a superior nucleophile to the amine.Buffer pH to 8-10; maintain 0 °C[1].
PhSO₂Cl added rapidly Bis-sulfonamide20% - 40%Localized excess of PhSO₂Cl reacts with the deprotonated product.Dropwise addition; use excess amine[2].
Trace moisture in DCM Benzenesulfonic Acid10% - 20%Water hydrolyzes the highly reactive sulfonyl chloride intermediate.Flame-dry glassware; use anhydrous solvents[2].
Hindered amine + Pyridine Unreacted Amine>80%Steric repulsion prevents nucleophilic attack on the sulfur center.Add TMSOTf to hyper-activate PhSO₂Cl[3].

Validated Experimental Protocols

Protocol A: Optimized Anhydrous Sulfonylation (Self-Validating)

Objective: Synthesize benzenesulfonamide from a primary amine while suppressing hydrolysis and bis-sulfonylation.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add the primary amine (1.1 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Thermal Control: Cool the mixture to 0 °C using an ice-water bath. (Causality: Lowering the thermal energy suppresses the higher-activation-energy bis-sulfonylation and hydrolysis pathways).

  • Addition: Dissolve benzenesulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump[2].

  • Self-Validation (Reaction Monitoring): After 1 hour, take a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS.

    • Success Indicator: Complete disappearance of the amine mass; appearance of [M+H] for the product.

    • Warning Indicator: If [M+140] is observed, immediately stop the addition and proceed to the K₂CO₃ cleavage step (See Protocol B, Step 4).

  • Workup: Quench the reaction with 1M HCl to neutralize excess pyridine. Extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Silyl Triflate-Promoted Rescue Protocol for Hindered Amines

Objective: Force the sulfonylation of unreactive, electron-deficient, or sterically encumbered amines[3].

  • Activation: In a dry flask, combine the hindered amine (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), and pyridine (5.0 equiv) in anhydrous acetonitrile (0.3 M) at room temperature.

  • Promotion: Slowly add TMSOTf (1.5 equiv) dropwise. (Causality: TMSOTf strips the chloride, forming a highly reactive silylated sulfenium intermediate that overcomes steric repulsion).

  • Self-Validation: Monitor by LC-MS after 2 hours. Because this protocol is highly reactive, bis-sulfonylation is frequently observed alongside the desired product. If bis-sulfonamide is detected, proceed immediately to Step 4.

  • Chemical Cleavage: Add K₂CO₃ (5.0 equiv) and Methanol (equal volume to the acetonitrile solvent). Stir at 60 °C for 2 hours to cleanly hydrolyze any bis-sulfonamide back to the desired mono-sulfonamide[3].

  • Isolation: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via standard silica gel chromatography.

References

  • Optimizing temperature and pressure for benzenesulfonamide synthesis reactions - Benchchem.
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem.
  • Silyl Triflate-Promoted Sulfonylations | Organic Letters - ACS Public

Sources

optimizing reaction conditions for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind sulfonamide synthesis, providing you with self-validating protocols, optimization matrices, and mechanistic troubleshooting steps to ensure high-yield, reproducible results in your drug development workflows.

I. Mechanistic Overview & Self-Validating Protocol

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide relies on the electrophilic trapping of 2-chlorobenzenesulfonyl chloride by cyclohexylamine. The reaction is driven by the high electrophilicity of the sulfonyl sulfur, but it is complicated by two factors: the steric bulk of the secondary-carbon primary amine (cyclohexylamine) and the electron-withdrawing, sterically demanding ortho-chloro substitution on the benzenesulfonyl chloride [1].

To suppress competitive hydrolysis and bis-sulfonylation, the reaction must be strictly controlled thermodynamically (via temperature gradients) and kinetically (via base selection).

Standard Operating Procedure: Anhydrous Amidation

This protocol is designed as a self-validating system —each critical phase contains an observable checkpoint to ensure the reaction is proceeding correctly.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon to eliminate ambient moisture, which acts as a competitive nucleophile.

  • Nucleophile & Scavenger Assembly: Dissolve cyclohexylamine (1.0 eq, 10 mmol) and triethylamine (TEA) (1.5 eq, 15 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Thermodynamic Control (Checkpoint 1): Submerge the flask in an ice-water bath. Self-Validation: Insert an internal thermocouple; do not proceed until the internal temperature stabilizes at 0–5 °C. This prevents the exothermic runaway that leads to degradation.

  • Electrophile Addition: Dissolve 2-chlorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Reaction Propagation (Checkpoint 2): Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 6–12 hours. Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the UV-active spot corresponding to the sulfonyl chloride ( Rf​≈0.7 ) completely disappears.

  • Quenching & Workup: Quench with 20 mL of 1M HCl. This selectively protonates unreacted cyclohexylamine and TEA, driving them into the aqueous layer. Extract the organic layer, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a 50:50 (v/v) mixture of ethanol and water. The product will precipitate as a white crystalline solid.

II. Synthesis & Optimization Workflow

G N1 Reagent Prep: 2-CBSC + Cyclohexylamine N2 Anhydrous Reaction (DCM + TEA, 0 °C to RT) N1->N2 Dropwise Addition N3 TLC Monitoring (Check Electrophile Consumption) N2->N3 6-12 Hours N3->N2 Incomplete N4 Acidic Quench & Workup (1M HCl / Brine Wash) N3->N4 Complete N5 Crystallization (EtOH / Water) N4->N5 Organic Concentration N6 Pure 2-Chloro-N-cyclohexyl- benzenesulfonamide N5->N6 Vacuum Filtration

Optimization workflow for 2-chloro-N-cyclohexylbenzenesulfonamide synthesis.

III. Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and overall yield, based on established sulfonamide synthesis optimizations [2, 3].

Solvent SystemBase (Equivalents)Temperature ProfileYield (%)Causality / Mechanistic Observation
DCM (Anhydrous) TEA (1.5 eq)0 °C RT (12 h)88–92 Optimal. High solubility of intermediates; TEA efficiently scavenges HCl without competing as a nucleophile.
THF (Anhydrous) Pyridine (1.5 eq)0 °C RT (16 h)80–85 Pyridine acts as a nucleophilic catalyst forming a reactive sulfonylpyridinium intermediate, but workup is harder.
Water / EtOAc Na₂CO₃ (2.0 eq)0 °C RT (8 h)60–70 Schotten-Baumann conditions. Environmentally greener, but competitive hydrolysis of the sulfonyl chloride reduces yield [2].
DCM (Anhydrous) Cyclohexylamine (2.5 eq)0 °C RT (12 h)85–90 Excess amine acts as its own acid scavenger. Very clean reaction profile, but poor atom economy (wastes the amine).

IV. Troubleshooting & FAQs

Q1: I am observing significant hydrolysis (formation of 2-chlorobenzenesulfonic acid) instead of my desired sulfonamide. How do I prevent this? Causality: Sulfonyl chlorides are highly electrophilic. If your solvent is not strictly anhydrous, or if you are using aqueous biphasic (Schotten-Baumann) conditions without strict pH control, water/hydroxide ions will outcompete the sterically hindered cyclohexylamine for the sulfonyl sulfur [2]. Solution: Switch to strictly anhydrous conditions using dry DCM or THF under an argon atmosphere. If you must use Schotten-Baumann conditions for scale-up or green chemistry mandates, maintain the aqueous pH strictly between 8.0 and 9.0, and lower the reaction temperature to 0 °C to suppress the thermodynamic hydrolysis pathway.

Q2: My reaction stalls at ~70% conversion, leaving unreacted sulfonyl chloride. How can I drive it to completion? Causality: Cyclohexylamine is bulky. As the reaction proceeds, it generates one equivalent of HCl. If your auxiliary base (e.g., TEA) is insufficient or degrading, the HCl protonates the remaining cyclohexylamine, converting it into an ammonium salt. An ammonium salt has no lone pair and is completely non-nucleophilic [3]. Solution: Ensure you are using at least 1.5 equivalents of a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Alternatively, warming the reaction slightly to 35 °C after the initial 6 hours can provide the activation energy needed to overcome the steric hindrance of the ortho-chloro group and the cyclohexyl ring.

Q3: The reaction mixture turned dark brown and yielded multiple spots on the TLC plate. What caused this? Causality: You likely experienced an exothermic runaway. The formation of the sulfonamide bond and the subsequent acid-base neutralization are highly exothermic. Rapid addition of the sulfonyl chloride at room temperature causes localized superheating, leading to the decomposition of the sulfonyl chloride and the formation of bis-sulfonamides (where the product sulfonamide attacks another sulfonyl chloride molecule). Solution: Implement the thermodynamic control checkpoint from the protocol. Pre-cool the amine/base solution to 0 °C. Add the 2-chlorobenzenesulfonyl chloride dropwise over 30–60 minutes. The internal temperature must not exceed 10 °C during the addition phase.

Q4: The crude product is an oily residue rather than a solid. What is the best method to induce crystallization? Causality: The crude mixture often contains trace amounts of trapped DCM, unreacted amine, or base hydrochloride salts that depress the melting point, resulting in an oil. The target sulfonamide is highly lipophilic but possesses a strong hydrogen-bond donor (the N-H group), making it highly responsive to protic solvent gradients. Solution: Dissolve the oily residue in a minimal amount of hot Ethanol. Slowly add Water dropwise until the solution becomes slightly cloudy (the cloud point). Remove from heat and allow it to cool slowly to room temperature, then transfer to an ice bath. The product will crash out as high-purity white crystals.

V. References

  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". Organic Process Research & Development 2012, 16(5), 939–957. Available at: [Link]

  • Chen, Y., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". Journal of the American Chemical Society 2023, 145(38), 20761–20767. Available at: [Link]

stability and proper storage of 2-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-cyclohexylbenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to address the nuanced chemical behavior, handling requirements, and troubleshooting strategies for this specific secondary sulfonamide.

This resource is engineered for researchers and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this compound for advanced synthetic applications, such as late-stage functionalization and photoredox catalysis.

Part 1: Core Stability & Storage FAQs

Q: Why is 2-chloro-N-cyclohexylbenzenesulfonamide preferred over traditional sulfonyl radical precursors, and how does this dictate its storage? A: Historically, sulfonyl radicals were generated from precursors like sulfonyl azides or sulfonyl chlorides. However, these traditional reagents are inherently reactive, highly moisture-sensitive, and prone to rapid hydrolysis, making long-term storage a significant logistical challenge[1]. In contrast, secondary sulfonamides like 2-chloro-N-cyclohexylbenzenesulfonamide exhibit exceptional hydrolytic stability. Empirical data shows that under typical environmental conditions (pH 7.0 to 9.0), these sulfonamides possess a half-life exceeding one year[1]. Because they are robust, they can be stored as bench-stable solids. However, their stability requires specific activation methods (such as metal-free photocatalysis) for synthesis[1]. Therefore, storage protocols must strictly prevent accidental exposure to catalytic triggers, such as ambient UV light or trace oxidizing agents.

Q: What are the optimal baseline storage conditions for the solid compound? A: The solid powder must be stored in a tightly sealed container at 2–8°C (refrigerated) in a dry, well-ventilated environment[2]. While the compound is hydrolytically stable, it is classified as light-sensitive and air-sensitive over prolonged periods[2]. Storing the compound under an inert atmosphere (Argon or Nitrogen) and protecting it from direct sunlight prevents premature N-H bond activation and unwanted autoxidation pathways[2].

Q: We are observing unexpected degradation products in our reaction mixtures. Could our stock solution storage be the culprit? A: Yes. If stock solutions are exposed to ambient light or dissolved oxygen over time, trace impurities can initiate radical degradation pathways. Recent mechanistic studies in phosphine/photoredox catalysis demonstrate that primary and secondary sulfonamides can undergo N-H bond activation, forming N-centered radicals via the α -scission of a phosphoranyl radical intermediate[3]. If your storage vials are not UV-blocking (amber glass) or if the solvent was not rigorously degassed, ambient photons and oxygen can trigger a slow, un-catalyzed version of this radical generation, leading to the degradation of your stock solution[3].

Part 2: Troubleshooting & Self-Validating Protocols

To ensure reproducibility in sensitive photoredox or late-stage functionalization workflows, the integrity of your starting materials is paramount. Below is a self-validating methodology for preparing and storing solutions of 2-chloro-N-cyclohexylbenzenesulfonamide.

Protocol: Preparation and Storage of 2-chloro-N-cyclohexylbenzenesulfonamide Stock Solutions
  • Step 1: Desiccation and Thermal Equilibration

    • Action: Before opening, allow the refrigerated solid reagent to equilibrate to room temperature inside a desiccator. Weigh the required mass strictly under an inert Nitrogen or Argon atmosphere (e.g., inside a glovebox).

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. While the compound is hydrolytically stable, introduced water can act as a quenching agent or disrupt downstream sensitive photoredox catalytic cycles[1].

  • Step 2: Solvent Degassing and Dissolution

    • Action: Dissolve the solid in an anhydrous solvent (e.g., Dichloroethane or Acetonitrile). Rigorously degas the solvent using a minimum of three freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Dissolved oxygen is a potent radical scavenger. In the context of hypervalent iodine or photoredox catalysis, residual oxygen can participate in unwanted autoxidation pathways, degrading the sulfonamide before the intended reaction begins[4].

  • Step 3: Amber Vial Aliquoting

    • Action: Transfer the degassed solution into pre-dried, argon-purged amber glass vials equipped with PTFE-lined silicone septa.

    • Causality: Because sulfonamides are utilized as precursors for sulfonyl radicals via photoredox pathways, ambient light can slowly initiate N-H bond activation if trace photosensitizers are present[3]. Amber glass effectively blocks the UV/visible light transmission required to cross this activation threshold.

  • Step 4: Storage and QC Validation (Self-Validating Step)

    • Action: Store the aliquots at -20°C. Validation: Immediately prior to your main experiment, draw a 10 μ L aliquot and validate solution integrity via LC-MS.

    • Causality: Low temperatures kinetically halt background degradation. The LC-MS step makes this protocol a self-validating system—you must confirm the presence of a single peak corresponding to the intact secondary sulfonamide (and the absence of sulfonyl/aminyl radical degradation products) to validate that the storage system remained uncompromised.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative stability metrics of 2-chloro-N-cyclohexylbenzenesulfonamide compared to traditional sulfonyl radical precursors, illustrating the causality behind its preferred use in modern synthetic chemistry.

Reagent ClassExample CompoundHydrolytic Stability (pH 7.0)Shelf-Life (Solid, 2-8°C)Photochemical SensitivityN-H / S-Cl BDFE (kcal/mol)
Secondary Sulfonamide 2-chloro-N-cyclohexylbenzenesulfonamide High ( t1/2​ > 1 yr) > 2 Years Moderate (Requires Catalyst) ~105 (N-H)
Sulfonyl Chloridep-Toluenesulfonyl chlorideLow (Rapid Hydrolysis)< 6 Months (Moisture Sensitive)Low~60-70 (S-Cl)
Sulfonyl AzideBenzenesulfonyl azideModerate< 1 Year (Thermal Sensitive)HighN/A

Note: The high Bond Dissociation Free Energy (BDFE) of the N-H bond (~105 kcal/mol) in sulfonamides explains their high baseline stability, requiring cooperative phosphine-photoredox catalysis to overcome the activation threshold[3].

Part 4: Storage & Degradation Pathway Visualization

The diagram below illustrates the logical relationship between proper storage conditions and the mechanistic pathways that lead to either long-term preservation or radical-induced degradation.

G A 2-chloro-N-cyclohexylbenzenesulfonamide (Solid State) B Optimal Storage (2-8°C, Amber Vial, Ar/N2) A->B D Sub-optimal Storage (Light Exposure, O2, Moisture) A->D C Hydrolytically Stable Long-term Preservation B->C E Photocatalytic Activation (N-H Bond a-scission) D->E F Radical Degradation Impurity Formation E->F

Logical workflow of 2-chloro-N-cyclohexylbenzenesulfonamide storage and degradation pathways.

References

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. acs.org.[Link]

  • Cooperative Phosphine-Photoredox Catalysis Enables N–H Activation of Azoles for Intermolecular Olefin Hydroamination | Journal of the American Chemical Society. acs.org.[Link]

  • Iodanyl Radical Catalysis | Accounts of Chemical Research. acs.org.[Link]

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.co.uk.[Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with 2-chloro-N-cyclohexylbenzenesulfonamide. This document moves beyond simple protocols to explain the chemical reasoning behind common failures and optimization strategies, ensuring your experiments are both successful and reproducible.

Section 1: Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent characteristics of 2-chloro-N-cyclohexylbenzenesulfonamide. Its reactivity is governed by three main features: the sulfonamide N-H proton, the sterically demanding N-cyclohexyl group, and the electron-withdrawing 2-chloro substituent on the benzene ring.

  • The Sulfonamide N-H: The proton on the nitrogen is weakly acidic. Its deprotonation is essential for subsequent N-alkylation reactions, but requires a sufficiently strong base.[1][2]

  • Steric Hindrance: The bulky N-cyclohexyl group can sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down desired reactions compared to less substituted sulfonamides.[1][2]

  • Electronic Effects: The ortho-chloro group is electron-withdrawing, which can increase the acidity of the N-H proton, making it slightly easier to deprotonate. However, it also deactivates the aromatic ring towards certain transformations.

Section 2: Troubleshooting Guide for Common Reactions

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Issue 1: Low Yield or Failure in the Synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide

Question: My reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine is resulting in a low yield of the desired sulfonamide. What are the likely causes?

Answer: This is a classic nucleophilic substitution reaction, and its failure typically points to one of three areas: reagent stability, reaction conditions, or side reactions.

Causality & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: 2-chlorobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by ambient moisture, which converts it to the unreactive 2-chlorobenzenesulfonic acid.

    • Solution: Always use a freshly opened or properly stored bottle of the sulfonyl chloride. Ensure all glassware is flame- or oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[3]

  • Incorrect Stoichiometry or Base: The reaction produces one equivalent of HCl, which will protonate the starting cyclohexylamine, rendering it non-nucleophilic. An adequate base is required to neutralize this acid.

    • Solution: Use at least two equivalents of cyclohexylamine (one to react, one to act as the base) or, more commonly, use one equivalent of cyclohexylamine and at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine.[4][5]

  • Side Reaction - Bis-sulfonylation: If the reaction is run under specific conditions or with incorrect stoichiometry, a secondary reaction with the product sulfonamide can occur, although this is less common for secondary amines. For primary amines, the initially formed sulfonamide can be deprotonated and react with another molecule of sulfonyl chloride.[6][7]

    • Solution: Ensure slow, controlled addition of the sulfonyl chloride to the amine solution to avoid localized high concentrations of the electrophile.

Troubleshooting Workflow: Synthesis Failure

Caption: Troubleshooting logic for synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide.

Issue 2: Failed N-Alkylation of 2-chloro-N-cyclohexylbenzenesulfonamide

Question: I am trying to perform an N-alkylation on my sulfonamide, but I am recovering only starting material. How can I drive this reaction to completion?

Answer: The N-alkylation of a secondary sulfonamide is a challenging but common transformation. Success hinges on efficiently deprotonating the sulfonamide nitrogen to form a potent nucleophile. The steric bulk of the cyclohexyl group and the choice of base, solvent, and temperature are all critical factors.

Causality & Solutions:

  • Insufficiently Strong Base: The pKa of the N-H proton on a typical benzenesulfonamide is around 10-11. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to achieve complete deprotonation, leading to low or no conversion.[1][8]

    • Solution: Employ a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose. Alternatively, bases like cesium carbonate (Cs₂CO₃) can be effective, as the larger cation can promote reactivity.[8]

  • Inappropriate Solvent: The solvent must be able to dissolve the starting materials and the intermediate sulfonamide salt, without reacting with the strong base or alkylating agent.

    • Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are standard choices.[1] They effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.

  • Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with sterically hindered substrates.

    • Solution: If the reaction is sluggish at room temperature, cautiously increase the heat. For some methods, like thermal alkylation with trichloroacetimidates or "borrowing hydrogen" catalysis with alcohols, temperatures of 80-150 °C may be necessary.[8][9][10] Monitor for potential decomposition at higher temperatures.

ParameterRecommendation for N-AlkylationRationale
Base NaH, Cs₂CO₃, KOt-BuStrong enough to fully deprotonate the sulfonamide N-H.[8]
Solvent DMF, THF, Xylenes (for high temp)Polar aprotic solvents enhance nucleophilicity and are stable to strong bases.[1]
Temperature RT to 150 °CMust be optimized. Higher temperatures are often required but can risk decomposition.[9][10]
Alkylating Agent Alkyl iodides > bromides > chloridesReactivity order of the leaving group. Use a slight excess (1.1-1.2 eq).
Key Experimental Protocol: N-Alkylation with Sodium Hydride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the sulfonamide (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonamide is consumed.[3]

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Issue 3: Purification and Byproduct Removal

Question: My reaction appears to have worked based on TLC/LC-MS, but I am struggling to isolate a pure product. What are the best purification strategies?

Answer: Sulfonamides can be challenging to purify due to their polarity and crystallinity. The choice of technique depends on the nature of the impurities.

Causality & Solutions:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted 2-chloro-N-cyclohexylbenzenesulfonamide.

    • Solution - Column Chromatography: This is the most versatile method. Sulfonamides are moderately polar; a typical eluent system would be a gradient of ethyl acetate in hexanes.[3]

    • Solution - Recrystallization: If the product is a solid, recrystallization can be highly effective.[3][11] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Unreacted Cyclohexylamine (from synthesis): The starting amine is basic.

    • Solution - Acid Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the amine, forming a water-soluble salt that will move to the aqueous layer.

  • Unreacted 2-chlorobenzenesulfonic acid (from hydrolysis): This impurity is highly acidic.

    • Solution - Base Wash: During the workup, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the sulfonic acid, forming a water-soluble salt.

Purification Decision Workflow

Caption: Decision tree for purification of 2-chloro-N-cyclohexylbenzenesulfonamide reactions.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can the sulfonamide group be removed (deprotected)?

    • A1: Yes, but benzenesulfonamides are notoriously stable protecting groups.[12] Their removal often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acids at high temperatures (e.g., HBr/AcOH).[12][13] Milder, more modern methods for reductive cleavage have been developed but should be evaluated on a case-by-case basis.[14]

  • Q2: What are the best analytical methods for monitoring these reactions?

    • A2: TLC is excellent for rapid, qualitative monitoring. LC-MS is ideal for confirming the presence of the desired product mass and identifying byproducts. HPLC with UV detection can be used for quantitative analysis of reaction conversion and purity.[3][15][16]

  • Q3: Is O-alkylation a risk during N-alkylation?

    • A3: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, leading to an undesired sulfonate ester byproduct.[2] Using polar aprotic solvents like DMF can help favor N-alkylation.

  • Q4: Can the ortho-chloro group participate in side reactions?

    • A4: Under standard conditions, the chloro group is relatively inert. However, under very harsh nucleophilic or high-temperature conditions, or in the presence of certain transition metal catalysts, nucleophilic aromatic substitution (SₙAr) could potentially occur. This is not a common issue in typical sulfonamide manipulations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • Google Patents. (1957).
  • BenchChem. (2025). A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. BenchChem.
  • Pye, R. J., et al. (2022).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.
  • Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Chemistry LibreTexts. (2023). The Hinsberg Test: Reaction with benzenesulfonyl chloride.
  • Discussion Forum. (2024). How does benzenesulphonyl chloride (Hinsberg's reagent) react with primary amines, and what is the significance of the resulting sulphonamide's solubility in alkali?
  • Stachniuk, J., & Santalad, A. (2019).
  • Giebułtowicz, J., et al. (2016). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Pharmaceutical and Biomedical Analysis, 129, 396-402.
  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?
  • Reddy, C. R., et al. (2012). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic Letters, 14(15), 3858-3861.
  • Frontier Research Publication. (2024).
  • Grigg, R., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(4), 1356-1364.
  • Imm, S., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1837-1841.

Sources

issues with scaling up the production of 2-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Overcoming the Challenges in Scaling Up the Production of 2-chloro-N-cyclohexylbenzenesulfonamide

Welcome to the Technical Support Center for the scale-up synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to large-scale production. Scaling up a chemical synthesis is rarely a linear process; what works in a flask may not be directly transferable to a large reactor.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and safety guidelines to ensure a safe, efficient, and reproducible scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide?

A1: The primary challenges include managing reaction exotherms due to poor heat transfer at larger volumes, dealing with mass transfer and mixing inefficiencies, controlling side reactions like the hydrolysis of 2-chlorobenzenesulfonyl chloride, ensuring consistent product quality and yield, and overcoming purification difficulties at scale.[1][3][4][5][6] Each of these factors can behave very differently in a large reactor compared to a small flask.[3]

Q2: My product yield is significantly lower at scale. What are the likely causes?

A2: A drop in yield during scale-up is a common issue.[7][8] The main culprits are often incomplete reactions due to inadequate mixing, an increase in side reactions from poor temperature control, or product loss during a workup and purification process that hasn't been optimized for larger volumes.[7]

Q3: What are the primary side products, and how can they be minimized?

A3: The main side reactions in this synthesis include the hydrolysis of the 2-chlorobenzenesulfonyl chloride starting material to form 2-chlorobenzenesulfonic acid, and the potential for di-sulfonylation if the starting amine is primary and has two reactive N-H bonds.[4][9] To minimize these, it's crucial to use anhydrous solvents, perform the reaction under an inert atmosphere, and control the stoichiometry of the reactants carefully.[9]

Q4: How can I improve the purity of my product during a large-scale purification?

A4: Crystallization is one of the most effective methods for purifying solid sulfonamides at a large scale.[4] The key is to carefully control the cooling rate, agitation, and the choice of solvent system.[4] If impurities co-crystallize with the product, you may need to try a different solvent or a multi-solvent system.[10] For challenging separations, preparative-scale chromatography is an option, though it can be more complex and costly at a large scale.[4]

Q5: I'm observing poor crystal formation or "oiling out" during crystallization. What should I do?

A5: "Oiling out" or the formation of fine needles that are difficult to filter often results from the solution being cooled too quickly or the use of a suboptimal solvent.[7][10] To resolve this, slow down the cooling rate, perhaps by allowing the vessel to cool to room temperature naturally before using an ice bath.[10] Seeding the solution with a small amount of pure product can also encourage the formation of well-defined crystals.[7]

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during the scale-up process.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate mixing.[7]Monitor reaction progress with HPLC or TLC. Optimize mixing speed and reaction time for the larger scale.
Side Reactions: Poor temperature control or impurities in starting materials.[7]Ensure precise temperature control of the reactor. Analyze raw materials for impurities.
Product Loss During Workup: Inefficient extraction or crystallization.[7]Optimize extraction and purification protocols for larger volumes. Control the cooling rate during crystallization to maximize crystal formation.[7]
High Impurity Levels Formation of Process-Related Impurities: Side reactions occurring at a higher rate on a larger scale.[7]Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Degradation of Product: The product may be degrading under the reaction or workup conditions.[7]Investigate the stability of the product under the process conditions. Consider milder reaction conditions or a more rapid workup.
Poor Crystal Morphology Rapid Crystallization: Cooling the solution too quickly.[7]Slow down the cooling rate. Consider a seeded crystallization process.[7]
Solvent Issues: The chosen crystallization solvent is not optimal.[7]Experiment with different solvents or solvent mixtures to find one that provides better crystal morphology.
Exotherm Control Issues Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[1][8]Slow down the rate of reagent addition. Ensure the reactor's cooling system is adequate. For very exothermic reactions, consider a continuous flow process.[1]

Experimental Protocols

Synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide

This protocol outlines a general procedure for the synthesis. It should be optimized for your specific equipment and scale.

Workflow Diagram

G A 1. Reagent Preparation - Dissolve cyclohexylamine in DCM - Prepare 2-chlorobenzenesulfonyl chloride solution B 2. Reaction - Cool amine solution to 0°C - Add sulfonyl chloride dropwise - Stir at room temperature A->B Add C 3. Work-up - Wash with 1M HCl, water, and brine - Dry organic layer B->C Quench & Wash D 4. Isolation - Remove solvent under reduced pressure C->D Concentrate E 5. Purification - Recrystallize crude product D->E Purify F 6. Final Product - Dry pure 2-chloro-N-cyclohexylbenzenesulfonamide E->F Dry

Caption: General workflow for the synthesis and purification of 2-chloro-N-cyclohexylbenzenesulfonamide.

Step-by-Step Procedure:

  • Reactor Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C with an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in DCM to the cooled amine solution via the addition funnel.[11] Maintain the internal temperature below 10 °C during the addition to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[7][9]

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[11]

Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system. For sulfonamides, alcohols like ethanol or solvent mixtures like heptane/ethyl acetate can be effective.[10]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can scratch the inside of the flask or add a seed crystal.[10] Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collection and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10] Dry the purified product under vacuum.

Troubleshooting Decision Tree

G Start Scale-up Issue Encountered LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue CrystallizationProblem Crystallization Problem? Start->CrystallizationProblem IncompleteReaction Check reaction completeness (TLC/HPLC) LowYield->IncompleteReaction Yes IdentifyImpurity Identify impurities (LC-MS/NMR) PurityIssue->IdentifyImpurity Yes OilingOut Product 'oiling out'? CrystallizationProblem->OilingOut Yes NoCrystals No crystals forming? CrystallizationProblem->NoCrystals No IncreaseTime Increase reaction time or temperature IncompleteReaction->IncreaseTime Incomplete CheckMixing Evaluate mixing efficiency IncompleteReaction->CheckMixing Incomplete OptimizeReaction Optimize reaction conditions (temp, stoichiometry) IdentifyImpurity->OptimizeReaction ChangePurification Modify purification (new solvent, chromatography) IdentifyImpurity->ChangePurification SlowCooling Slow down cooling rate OilingOut->SlowCooling ChangeSolvent Screen for new crystallization solvents OilingOut->ChangeSolvent SeedCrystals Add seed crystals or scratch flask NoCrystals->SeedCrystals

Caption: A decision tree to guide troubleshooting during the scale-up process.

Safety Precautions

Scaling up a reaction introduces new safety considerations that must be addressed.[2][12]

  • Hazardous Materials: 2-chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[9] Cyclohexylamine is a flammable liquid and can cause skin irritation.[13] Always handle these chemicals in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]

  • Solvent Safety: Many organic solvents are flammable.[13][14] Ensure that all equipment is properly grounded to prevent static discharge, and keep ignition sources away from the reaction area.[13]

  • Exotherm Management: The reaction between a sulfonyl chloride and an amine is exothermic. At a larger scale, the heat generated can be significant and difficult to dissipate.[8] This can lead to a runaway reaction. Always have a robust cooling system in place and add reagents slowly to maintain control over the reaction temperature.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[13][15] Be familiar with the emergency procedures for chemical spills and fires.

References

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13). Microinnova.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). Benchchem.
  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem.
  • Challenges and Solutions in Modern Reaction Engineering. (2025, May 26). Pure Synth.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI.
  • Scale-Up What Goes Wrong?.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). Benchchem.
  • Material Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Akzo Nobel Pty Ltd.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. KSCL (KRISHNA).
  • Safety Data Sheet. (2023, November 28). ChemScene.
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. (2025, December). Benchchem.
  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today.
  • Reactivity Showdown: 2-Bromo-N- cyclohexylpropanamide vs. 2-Chloro-N. Benchchem.
  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15).
  • Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide. Benchchem.

Sources

Validation & Comparative

Comparative Analysis of the Fungicidal Activity of Benzenesulfonamide Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antifungal agents is increasingly critical due to the rapid emergence of resistance against traditional fungicide classes (e.g., azoles, echinocandins, and classical amide-based succinate dehydrogenase inhibitors). Benzenesulfonamide analogs have emerged as a highly versatile and potent structural scaffold in both agricultural and clinical mycology. By modifying the benzenesulfonamide core with specific functional groups, researchers can selectively target distinct fungal metabolic pathways, ranging from mitochondrial respiration in phytopathogens to biofilm disruption in human opportunistic yeasts.

This guide provides an objective, data-driven comparative analysis of recent benzenesulfonamide derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to quantify their efficacy.

Mechanistic Landscape & Target Pathways

Benzenesulfonamide derivatives exert their fungicidal activity primarily by disrupting the fungal mitochondrial electron transport chain (ETC) or by interfering with cell wall/biofilm integrity.

  • Complex II (Succinate Dehydrogenase - SDH) Inhibition: Traditional SDH inhibitors (SDHIs) rely on an amide bond. Replacing this amide bond with a sulfonamide linkage creates novel SDHIs that bypass existing resistance mechanisms. These compounds block the transfer of electrons from succinate to ubiquinone, halting ATP production[1].

  • Complex III (Cytochrome bc1) Inhibition: Conjugating the sulfonamide core with geranyl or thiofuran moieties shifts the binding affinity toward Complex III, disrupting the proton motive force and inducing lethal reactive oxygen species (ROS) generation[2].

  • Biofilm Disruption: In human pathogens like Candida albicans, benzenesulfonamides hybridized with hydroxamic acid or matrine scaffolds exhibit multi-target effects, specifically preventing the formation of extracellular polymeric substances (EPS) and eradicating established biofilms[3].

MOA SDH Complex II (SDH) Succinate Dehydrogenase UQ Ubiquinone Pool SDH->UQ Electron Transfer ROS Mitochondrial Dysfunction & Fungal Cell Death SDH->ROS Disruption CIII Complex III Cytochrome bc1 CIII->ROS Disruption UQ->CIII Electron Transfer Comp2f Amide-replaced Sulfonamides (e.g., 2f) Comp2f->SDH Inhibits (IC50 = 2.51 μM) Geranyl Geranyl Sulfonamides (e.g., 4d-1) Geranyl->CIII Inhibits

Figure 1: Fungal mitochondrial electron transport chain and target sites of sulfonamide analogs.

Structure-Activity Relationship (SAR) Insights

The fungicidal potency of benzenesulfonamides is highly sensitive to electronic effects, lipophilicity, and steric hindrance. Key SAR findings include:

  • Thermodynamic Stability & Lipophilicity: Computational Density Functional Theory (DFT) reveals that highly active compounds (e.g., Compound 2f) possess higher total energy (−2300.567 hartree) and optimized hydrophobicity. A calculated C log P of 2.628 allows optimal penetration through the fungal lipid bilayer without becoming trapped in the membrane, outperforming commercial standards like Boscalid (C log P = 3.437)[1].

  • Electronegative Substitutions: The introduction of highly electronegative groups at the R1 position (such as trifluoromethoxy, -OCF3, or fluorine, -F) dramatically improves antimicrobial bioactivity. These electron-withdrawing groups increase the acidity of the sulfonamide proton, enhancing target enzyme binding via stronger hydrogen bonding[4].

  • Heterocyclic Conjugation: Integrating electron-rich rings (e.g., thiofuran) or bulky aliphatic chains (e.g., geranyl groups) is essential for targeting Complex III. The electron-rich nature of these rings increases the binding affinity within the cytochrome bc1 active site[2].

Comparative Efficacy Profiles

The following tables synthesize quantitative experimental data comparing novel benzenesulfonamide analogs against established baselines.

Table 1: Efficacy Against Phytopathogenic Fungi (Agricultural Models)
CompoundTarget OrganismMechanism / TargetEfficacyReference
Compound 2f Valsa maliSDH Inhibition (IC50 = 2.51 μM)EC50 = 0.56 mg/L[1]
Boscalid (Control) Valsa maliSDH InhibitionEC50 = 1.79 mg/L[1]
Compound 4d-1 Rhizoctonia solaniComplex III InhibitionEC50 = 24.97 mg/L[2]
Compound 4d-1 Sclerotinia sclerotiorumComplex III InhibitionEC50 = 27.26 mg/L[2]
Table 2: Efficacy Against Human Pathogenic Fungi (Clinical Models)
CompoundTarget OrganismMechanism / NotesMIC (mg/mL)MFC (mg/mL)Reference
Compound 13.HCl Candida glabrata (Strain 33)Fungicidal amine salt0.2501.000[5]
Compound 10g Candida albicansBiofilm disruption0.0621N/A[3]

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the evaluation of these analogs must follow self-validating workflows. The protocols below are designed with built-in causality checks to prevent false positives caused by solvent toxicity or media artifacts.

Workflow Prep 1. Compound Prep (DMSO Stock <1%) Dilution 2. Serial Dilution (MOPS-buffered RPMI) Prep->Dilution Incubation 4. Incubation (35°C, 24-48h) Dilution->Incubation Inoculum 3. Fungal Inoculum (10^3 CFU/mL) Inoculum->Dilution Add ReadMIC 5. MIC Determination (Visual/OD600) Incubation->ReadMIC Plating 6. Agar Plating (Clear Wells) ReadMIC->Plating Transfer ReadMFC 7. MFC Determination (≥99.9% Kill) Plating->ReadMFC

Figure 2: Self-validating experimental workflow for determining MIC and MFC in fungal strains.

Protocol 1: Broth Microdilution Assay for MIC/MFC (Human Pathogens)

Designed for evaluating compounds against Candida spp. following CLSI guidelines.[5]

  • Media Preparation (Causality Check): Use RPMI 1640 medium buffered with MOPS to a precise pH of 7.0. Why? Fungal susceptibility to sulfonamides is highly pH-dependent; unbuffered media will drift during fungal metabolism, artificially altering the ionization state and apparent MIC of the drug.

  • Inoculum Standardization: Suspend isolated Candida colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:1000.

    • Self-Validation: Plate 10 µL of this final inoculum onto Sabouraud Dextrose Agar (SDA). After 24h, verify that the starting concentration was exactly 1×103 to 5×103 CFU/mL.

  • Compound Administration: Dissolve benzenesulfonamide analogs in 100% DMSO, followed by serial dilution in the buffered media.

    • Self-Validation: The final DMSO concentration in the assay well must strictly remain ≤1% . Include a "Vehicle Control" well (Media + Inoculum + 1% DMSO) to unequivocally prove that growth inhibition is due to the compound, not solvent toxicity.

  • MIC Reading: Incubate at 35°C for 24–48 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% visual growth inhibition.

  • MFC Determination: Aliquot 20 µL from all optically clear wells onto fresh SDA plates and incubate for 48h.

    • Why? The MIC only proves fungistatic growth arrest. Plating removes the drug pressure. The Minimum Fungicidal Concentration (MFC) is confirmed only if the plated aliquot yields a ≥99.9% reduction in CFU compared to the validated starting inoculum.

Protocol 2: In Vitro Mycelial Growth Rate Assay (Phytopathogens)

Designed for evaluating macroscopic hyphal extension in agricultural fungi.[4]

  • Agar Doping: Dissolve target compounds in DMSO and mix into molten Potato Dextrose Agar (PDA) at ~50°C to achieve target concentrations (e.g., 0.1 to 50 mg/L). Pour into Petri dishes.

  • Inoculation (Causality Check): Cut 4 mm mycelial plugs strictly from the leading edge of an actively growing 4-day-old colony. Why? The leading edge contains the most metabolically active hyphae; taking plugs from the center introduces dormant cells, skewing the growth rate data. Place the plug face-down in the center of the treated PDA plates.

  • Measurement & Validation: Incubate at 27±1°C. Measure the colony diameter using digital calipers in two perpendicular directions.

    • Self-Validation: Fungal colonies rarely grow in perfect mathematical circles. Perpendicular measurements average out asymmetrical growth anomalies. Include a known commercial fungicide (e.g., Boscalid or Hymexazol) as a positive control to validate the assay's sensitivity.

  • Analysis: Calculate the inhibition rate (%) = [(Control diameter - Treatment diameter) / (Control diameter - Plug diameter)] × 100. Determine the EC50 using standard probit analysis.

Sources

Spectroscopic Analysis for the Structural Confirmation of 2-chloro-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Orthogonal Analytical Modalities

Mechanistic Context & Analytical Strategy

The synthesis and structural validation of sterically hindered secondary sulfonamides, such as 2-chloro-N-cyclohexylbenzenesulfonamide, are critical operations in modern medicinal chemistry and cross-coupling catalysis[1]. The unique spatial arrangement of these molecules—where the S–N bond often adopts a perpendicular orientation relative to the benzene ring—demands rigorous analytical confirmation[2].

Relying on a single analytical technique is insufficient for complex sulfonamides. This guide provides an objective comparison of primary spectroscopic modalities against their alternatives, detailing how to leverage their orthogonal capabilities to unambiguously confirm the atomic connectivity, functional groups, and exact mass of 2-chloro-N-cyclohexylbenzenesulfonamide.

Comparative Analysis of Spectroscopic Modalities

Mass Spectrometry: HRMS (ESI-TOF) vs. GC-MS
  • Performance Comparison: GC-MS relies on hard Electron Ionization (EI) at 70 eV, which aggressively fragments the molecule. For benzenesulfonamides, EI typically causes immediate, irreversible cleavage of the S–N bond and loss of the cyclohexyl group, often resulting in an absent or highly diminished molecular ion (M⁺)[3].

  • The Superior Alternative: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is a soft ionization technique. It preserves the intact [M+H]⁺ ion, allowing for exact mass determination with sub-5 ppm accuracy, strictly validating the C₁₂H₁₆ClNO₂S elemental formula without thermal degradation.

Vibrational Spectroscopy: ATR FT-IR vs. Raman Spectroscopy
  • Performance Comparison: While Raman spectroscopy excels at identifying non-polar, symmetric bonds, Attenuated Total Reflectance FT-IR (ATR FT-IR) is vastly superior for sulfonamides. This is due to the strong dipole moment changes inherent to the functional groups.

  • The Superior Alternative: FT-IR provides immediate, non-destructive confirmation of the secondary amine (N–H stretch) and the highly diagnostic asymmetric and symmetric S=O stretches[4], which Raman often detects only weakly.

Atomic Connectivity: High-Field NMR (≥400 MHz) vs. Low-Field NMR
  • Performance Comparison: Low-field benchtop NMR (e.g., 60–90 MHz) suffers from severe signal overlap, particularly in the aliphatic region where the 10 cyclohexyl protons reside, and in the aromatic region where the ortho-chloro substitution creates complex spin-spin coupling.

  • The Superior Alternative: High-field ¹H and ¹³C NMR (400+ MHz) provides the necessary magnetic dispersion to resolve the critical α-proton of the cyclohexyl ring (CH–N) and the precise multiplet splitting pattern of the 1,2-disubstituted aromatic ring.

Logical Workflow for Structural Elucidation

SpectralWorkflow Start 2-chloro-N-cyclohexylbenzenesulfonamide (Analyte) HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS FTIR ATR FT-IR Functional Group ID Start->FTIR NMR 1H & 13C NMR Atomic Connectivity Start->NMR Frag [M+H]+ Ion & Fragmentation (S-N bond cleavage) HRMS->Frag Vib Vibrational Modes (S=O, N-H, C-Cl) FTIR->Vib Shift Chemical Shifts & Coupling (Cyclohexyl & Aryl) NMR->Shift Confirm Structural Confirmation & Purity Assessment Frag->Confirm Vib->Confirm Shift->Confirm

Multi-modal spectroscopic workflow for the structural elucidation of sulfonamides.

Quantitative Spectral Data Summary

The following table outlines the expected diagnostic signals for 2-chloro-N-cyclohexylbenzenesulfonamide across the three primary modalities.

ModalityDiagnostic FeatureExpected Value / SignalStructural Significance
HRMS (ESI+) [M+H]⁺ Ionm/z 274.0663Confirms exact molecular weight and formula (C₁₂H₁₆ClNO₂S).
HRMS (ESI+) [M+H+2]⁺ Isotopem/z 276.0633 (~32% int.)Validates the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl).
FT-IR (ATR) N–H Stretch~3200 – 3250 cm⁻¹Confirms secondary sulfonamide formation.
FT-IR (ATR) S=O Stretches~1330 (asym), ~1160 (sym) cm⁻¹Diagnostic markers for the sulfonyl group[4].
¹H NMR (400 MHz) Sulfonamide N–H~7.80 ppm (d or br s, 1H)Validates secondary amine; exchanges with D₂O.
¹H NMR (400 MHz) Aryl Protons~7.40 – 8.00 ppm (m, 4H)Confirms 1,2-disubstituted (ortho-chloro) benzene ring.
¹H NMR (400 MHz) Cyclohexyl CH–N~3.00 – 3.20 ppm (m, 1H)Confirms attachment of the cyclohexyl ring to nitrogen.
¹³C NMR (100 MHz) C–Cl (Aryl)~131.0 – 133.0 ppmIdentifies the halogenated aromatic carbon.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity means designing protocols that inherently prove their own validity. Do not accept spectral output without internal verification.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
  • Choice of Solvent (Causality): Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected over CDCl₃. The strong hydrogen-bonding capability of DMSO disrupts intermolecular sulfonamide dimers, yielding a sharper, downfield-shifted N–H signal that will not overlap with the aliphatic cyclohexyl protons.

  • Relaxation Delay (Causality): A 10-second relaxation delay (d1) is strictly enforced during ¹³C acquisition. Quaternary carbons (such as the C–Cl and C–S aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short delay causes these critical diagnostic peaks to integrate poorly or disappear entirely.

  • Self-Validation (Deuterium Exchange): To unambiguously assign the N–H proton (~7.80 ppm), acquire a secondary ¹H scan after adding one drop of D₂O to the NMR tube. The system validates itself: the labile N–H proton exchanges with deuterium, causing the peak at 7.80 ppm to disappear. If the peak persists, it is incorrectly assigned as an aromatic proton.

  • Self-Validation (Internal Referencing): Tetramethylsilane (TMS) must be added at 0.01% v/v. The protocol is self-validating when the TMS peak is strictly calibrated to 0.00 ppm; any deviation indicates magnetic field drift or improper locking, requiring immediate recalibration.

Protocol 2: HRMS (ESI-TOF) Analysis
  • Ionization Source (Causality): Electrospray Ionization (ESI) in positive mode is chosen. ESI provides a soft ionization process, transferring molecules into the gas phase without shattering the fragile S–N bond, thereby preserving the[M+H]⁺ ion[3].

  • Self-Validation (Isotope Patterning): The presence of the ortho-chloro substituent provides a built-in validation mechanism. Chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) in a ~3:1 natural abundance ratio. The protocol validates itself if the mass spectrum displays an [M+H+2]⁺ peak at m/z 276.0633 with approximately 32% of the abundance of the primary [M+H]⁺ peak (m/z 274.0663). Absence of this isotopic signature immediately invalidates the structural assignment.

Protocol 3: ATR FT-IR Spectroscopy
  • Sample Matrix (Causality): An ATR crystal (diamond or zinc selenide) is used rather than traditional KBr pellets. KBr is highly hygroscopic and absorbs ambient moisture, creating a broad O–H stretch around 3300 cm⁻¹ that artificially masks the critical secondary sulfonamide N–H stretch (~3200 cm⁻¹).

  • Self-Validation (Background Subtraction): A background scan of the clean, empty ATR crystal must be performed immediately prior to sample loading. The system validates itself by displaying a flat baseline (100% transmittance) when scanning the empty crystal post-background; any peaks indicate crystal contamination, mandating recleaning with isopropanol before the analyte is introduced.

References

  • [2] The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC. nih.gov. Available at:

  • [1] Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates | ACS Catalysis. acs.org. Available at:

  • [3] A Comparative Guide to Cross-Referencing Spectral Data for N-Cyclohexyl-2-aminobenzenesulfonamide. benchchem.com. Available at:

  • [4] Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. mdpi.com. Available at:

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-Cyclohexylbenzenesulfonamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Within this class, 2-chloro-N-cyclohexylbenzenesulfonamide and its derivatives have emerged as a promising area of investigation for the development of novel anticancer therapeutics. The strategic placement of a chlorine atom at the ortho position of the benzenesulfonamide ring, combined with a bulky, lipophilic cyclohexyl group on the sulfonamide nitrogen, provides a unique template for structural modifications to modulate biological activity.

This guide offers an in-depth comparison of 2-chloro-N-cyclohexylbenzenesulfonamide derivatives, delving into their structure-activity relationships (SAR). By examining the impact of various structural modifications on their cytotoxic profiles, we aim to provide a valuable resource for researchers engaged in the rational design of more potent and selective anticancer agents.

The 2-Chlorobenzenesulfonamide Core: A Platform for Anticancer Drug Discovery

The 2-chlorobenzenesulfonamide moiety serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. A systematic study of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives has revealed that modifications to the N-substituent can significantly influence their cytotoxic activity against various human cancer cell lines.[1] This highlights the critical role of the group attached to the sulfonamide nitrogen in determining the potency and selectivity of these compounds.

Comparative Analysis of N-Substituted 2-Chlorobenzenesulfonamide Derivatives

To understand the influence of the N-substituent on anticancer activity, a comparison of derivatives where the cyclohexyl group of the parent 2-chloro-N-cyclohexylbenzenesulfonamide is replaced with various aryl and heteroaryl moieties provides valuable insights. The following table summarizes the growth inhibitory (GI50) values of selected N-substituted 2-chlorobenzenesulfonamide derivatives against a panel of human cancer cell lines, as reported by Sławiński et al. (2020).[1]

CompoundN-SubstituentCancer Cell LineGI50 (µM)[1]
16 2,4-dichloro-N-(quinolin-8-yl)Leukemia (RPMI-8226)0.23
Melanoma (MALME-3M)0.33
Ovarian Cancer (OVCAR-3)0.39
20 2,4-dichloro-N-(1H-indazol-7-yl)Leukemia (RPMI-8226)0.20
Melanoma (MALME-3M)0.28
Ovarian Cancer (OVCAR-3)0.31
21 2,4-dichloro-N-(quinolin-8-yl)Non-Small Cell Lung Cancer (A549)0.45
Colon Cancer (HCT-116)0.52

Key Structure-Activity Relationship Insights:

  • N-Aryl and N-Heteroaryl Substitution: The data indicates that replacing the N-cyclohexyl group with bulky, aromatic systems like quinolinyl and indazolyl moieties can lead to potent anticancer activity.[1] Compounds 16 , 20 , and 21 , which feature these substituents, exhibit remarkable cytotoxicity against a range of cancer cell lines.[1]

  • Influence of Halogenation on the Benzene Ring: The presence of a second chlorine atom at the 4-position of the benzenesulfonamide ring, in addition to the one at the 2-position, appears to contribute significantly to the cytotoxic potency of these derivatives.[1]

  • Selectivity: Interestingly, compound 21 demonstrated a degree of selectivity, showing higher cytotoxicity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells while being less toxic to normal human embryonic kidney (HEK-293) and immortalized human keratinocyte (HaCaT) cells.[1] This suggests that specific substitutions can be tailored to enhance tumor cell selectivity.

Experimental Protocols

General Synthesis of N-Substituted 2-Chlorobenzenesulfonamides

The synthesis of N-substituted 2-chlorobenzenesulfonamide derivatives is typically achieved through a straightforward and efficient process. The following is a general protocol for the reaction of 2-chlorobenzenesulfonyl chloride with a primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the desired primary amine (e.g., cyclohexylamine or an aniline derivative) (1 mmol) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or pyridine, to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1 mmol) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Chlorobenzenesulfonyl_Chloride 2-Chlorobenzenesulfonyl Chloride Reaction Reaction 2-Chlorobenzenesulfonyl_Chloride->Reaction 1 eq. Primary_Amine Primary Amine (e.g., Cyclohexylamine) Primary_Amine->Reaction 1 eq. Solvent Aprotic Solvent (DCM or THF) Solvent->Reaction Base Base (Triethylamine) Base->Reaction Product N-Substituted 2-Chlorobenzenesulfonamide Reaction->Product Yields

Caption: General workflow for the synthesis of N-substituted 2-chlorobenzenesulfonamides.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration of the compound that inhibits cell growth by 50%).

G Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compounds and Vehicle Control Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and GI50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro MTT assay to determine cytotoxic activity.

Mechanism of Action: Insights from Active Analogs

Studies on active N-aryl-2-chlorobenzenesulfonamide derivatives, such as compound 21 , have provided initial insights into their potential mechanism of action. Treatment of A549 and HCT-116 cells with this compound resulted in a G0/G1-phase cell cycle arrest.[1] This was accompanied by an increase in the protein levels of p53 and p21, which are key regulators of the cell cycle and apoptosis.[1] Furthermore, compound 21 was observed to cause a depletion of ATP and a disruption of the mitochondrial membrane potential in these cancer cells.[1] These findings suggest that the anticancer activity of these compounds may be mediated through the induction of cell cycle arrest and apoptosis via a mitochondria-dependent pathway.

G cluster_compound 2-Chlorobenzenesulfonamide Derivative (e.g., Compound 21) cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome Compound Compound 21 ATP_Depletion ATP Depletion Compound->ATP_Depletion MMP_Disruption Mitochondrial Membrane Potential Disruption Compound->MMP_Disruption p53_p21_Increase Increase in p53 & p21 Protein Levels Compound->p53_p21_Increase Apoptosis Apoptosis ATP_Depletion->Apoptosis MMP_Disruption->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p53_p21_Increase->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for active 2-chlorobenzenesulfonamide derivatives.

Conclusion and Future Directions

The 2-chloro-N-cyclohexylbenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. While direct and extensive SAR studies on this specific class of compounds are limited in the public domain, the available data on related N-substituted 2-chlorobenzenesulfonamides strongly suggests that the nature of the N-substituent is a critical determinant of their cytotoxic activity. The replacement of the cyclohexyl group with various aryl and heteroaryl moieties has been shown to yield compounds with potent and, in some cases, selective anticancer properties.

Future research should focus on a systematic exploration of the SAR of 2-chloro-N-cyclohexylbenzenesulfonamide derivatives. This would involve the synthesis and biological evaluation of a library of analogues with modifications at several key positions:

  • Substitution on the Cyclohexyl Ring: Introducing various functional groups (e.g., hydroxyl, amino, keto) at different positions of the cyclohexyl ring could provide valuable insights into its role in receptor binding and overall activity.

  • Substitution on the Benzene Ring: While the 2-chloro substitution is a defining feature, exploring the effects of additional substituents on the benzenesulfonamide ring could lead to enhanced potency and selectivity.

  • Isosteric Replacement of the Cyclohexyl Ring: Investigating the impact of replacing the cyclohexyl ring with other cyclic and acyclic aliphatic groups could further delineate the steric and electronic requirements for optimal activity.

By systematically investigating these structural modifications, researchers can build a comprehensive SAR profile for this class of compounds, paving the way for the rational design of next-generation anticancer therapeutics with improved efficacy and safety profiles.

References

  • Sławiński, J., et al. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 104, 104309. [Link]

Sources

a comparative study of different synthetic routes to benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Benzenesulfonamide Synthesis: Classical vs. Modern Catalytic and Electro-Oxidative Routes

The benzenesulfonamide motif is a cornerstone pharmacophore in modern medicinal chemistry, serving as the critical structural component in a vast array of FDA-approved therapeutics, including COX-2 inhibitors (e.g., celecoxib), carbonic anhydrase inhibitors, and classical antimicrobial "sulfa" drugs[1]. As drug discovery programs demand higher structural complexity and greener manufacturing processes, the synthetic methodologies used to construct the sulfur-nitrogen (S–N) bond have evolved significantly.

This guide provides an objective, data-driven comparison of three distinct synthetic routes to benzenesulfonamides: the classical Schotten-Baumann approach, transition-metal-catalyzed cross-coupling using SO₂ surrogates, and emerging electrochemical oxidative coupling. By analyzing the mechanistic causality, functional group tolerance, and scalability of each route, this guide equips synthetic chemists and process researchers with the insights needed to select the optimal pathway for their specific target molecules.

Mechanistic Overview of Synthetic Pathways

Pathway cluster_0 Aryl Precursors S1 Benzenesulfonyl Chloride Product Benzenesulfonamide (Ar-SO2NHR) S1->Product Base (Schotten-Baumann) S2 Aryl Halide + DABSO S2->Product Pd/Cu Cat. (Cross-Coupling) S3 Aryl Thiol (Commodity) S3->Product -e⁻ / -H⁺ (Electro-Oxidation) Amine Amine (R-NH2) Amine->Product

Fig 1. Divergent synthetic pathways to benzenesulfonamides from distinct starting materials.

Route 1: Classical Sulfonyl Chloride-Amine Coupling (The Baseline)

The traditional approach to benzenesulfonamides relies on the nucleophilic attack of an amine on a benzenesulfonyl chloride in the presence of an acid scavenger (typically triethylamine or pyridine).

  • Causality & Mechanism: The highly electrophilic S(VI) center of the sulfonyl chloride is susceptible to rapid attack by amines. However, the S–Cl bond is notoriously moisture-sensitive. If water outcompetes the amine, the sulfonyl chloride hydrolyzes into a highly stable, unreactive sulfonic acid. Therefore, strict anhydrous conditions and low temperatures (0 °C) are required during the initial mixing phase to suppress hydrolysis.

  • Limitations: Sulfonyl chlorides are often unstable, toxic, and require harsh, atom-inefficient reagents (e.g., SOCl₂, Cl₂) for their preparation[2]. Furthermore, primary amines can undergo over-sulfonylation, leading to undesired disulfonamide byproducts. Recent advancements, such as Sulfur-Phenolate Exchange (SuPhenEx), have attempted to bypass these issues by using stable 4-nitrophenyl benzylsulfonates as bench-stable electrophiles[3].

Route 2: Transition-Metal Catalyzed Sulfonylative Cross-Coupling

To circumvent the instability of sulfonyl chlorides, modern approaches utilize stable aryl halides or boronic acids, coupling them with amines and a sulfur dioxide (SO₂) surrogate via transition-metal catalysis (Pd or Cu).

  • Causality & Mechanism: Handling gaseous SO₂ is highly hazardous. The breakthrough in this route was the development of DABSO (DABCO-bis(sulfur dioxide)), a bench-stable, solid SO₂ surrogate[4]. In a typical Pd-catalyzed cycle, oxidative addition of the aryl halide to Pd(0) is followed by the insertion of SO₂ (released in situ from DABSO) to form an arylsulfonyl-palladium(II) intermediate. Subsequent trapping by an amine nucleophile and reductive elimination yields the sulfonamide[4].

  • Advantages: This method allows for late-stage functionalization of complex pharmaceutical intermediates where a sulfonyl chloride would be too reactive or incompatible with upstream synthetic steps.

Route 3: Electrochemical Oxidative S–N Coupling (The Green Alternative)

The most recent paradigm shift involves the direct oxidative coupling of aryl thiols and amines—two inexpensive, widely available commodity chemicals—driven entirely by electrical current[2].

  • Causality & Mechanism: In an undivided electrochemical cell, the amine is anodically oxidized to a highly reactive aminium radical cation, while the thiol forms a disulfide. The aminium radical reacts with the disulfide to form a sulfenamide intermediate. Two subsequent anodic oxidation steps convert the sulfenamide into the final sulfonamide[2].

  • Self-Validating Green Chemistry: This system is self-validating in its atom economy. The transformation requires no sacrificial chemical oxidants (like hypervalent iodine or transition metals). The only byproduct is hydrogen gas (H₂), which is generated at the cathode as protons are reduced, making the process perfectly mass-balanced and environmentally benign[2].

Quantitative Performance Comparison

The following table synthesizes the operational metrics, functional group tolerance, and environmental impact of the three methodologies based on recent literature data.

MetricRoute 1: Classical CouplingRoute 2: Pd-Catalyzed + DABSORoute 3: Electrochemical Oxidation
Typical Yields 75% – 95%60% – 85%70% – 92%
Starting Materials Ar-SO₂Cl + AmineAr-X + DABSO + AmineAr-SH + Amine
Atom Economy Moderate (Generates HCl/Salts)Low (DABCO and Halide waste)High (H₂ is the only byproduct)
Reaction Time 1 – 4 hours12 – 24 hours5 – 30 minutes
Toxicity / Hazards High (Corrosive, toxic S-Cl)Moderate (Heavy metals, ligands)Low (Benign reagents, no metals)
Functional Group Tolerance Low (Incompatible with -OH, -NH)High (Tolerates esters, ketones)High (Tolerates complex alkaloids)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed with built-in validation checkpoints.

Protocol A: Classical Synthesis of N-Phenylbenzenesulfonamide

Objective: Establish a baseline S-N coupling while suppressing hydrolysis.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve aniline (1.0 equiv, 10 mmol) and triethylamine (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Causality: Triethylamine acts as an HCl sponge. Without it, the generated HCl would protonate the aniline, rendering it non-nucleophilic and halting the reaction.

  • Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add benzenesulfonyl chloride (1.1 equiv, 11 mmol) dissolved in DCM (5 mL) over 10 minutes.

  • Validation (Reaction Monitoring): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active benzenesulfonyl chloride spot (R_f ~0.8) should completely disappear, replaced by a highly polar product spot.

  • Workup: Quench with 1M aqueous HCl (20 mL).

    • Causality: The acidic wash removes unreacted aniline and the triethylammonium chloride salt into the aqueous layer, self-purifying the organic phase.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide. Recrystallize from ethanol.

Protocol B: Electrochemical Oxidative Coupling of Thiols and Amines[2]

Objective: Green synthesis of sulfonamides without chemical oxidants.

  • Cell Setup: Equip an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode.

  • Reaction Mixture: Dissolve the aryl thiol (1.0 equiv, 0.5 mmol), the secondary amine (e.g., morpholine, 3.0 equiv, 1.5 mmol), and tetrabutylammonium hexafluorophosphate (nBu₄NPF₆, 0.1 M) as the supporting electrolyte in an MeCN/H₂O (9:1) solvent mixture (5 mL).

    • Causality: The 10% water acts as the oxygen source required for the oxidation of the sulfenamide intermediate to the sulfonamide[2].

  • Electrolysis: Apply a constant current (galvanostatic conditions) of 15 mA until 8 F/mol of charge is passed (approx. 5-10 minutes).

    • Validation: Monitor the cell voltage. A stable voltage trace indicates continuous radical generation. A sudden spike in voltage suggests electrode passivation (fouling), which invalidates the run.

  • Isolation: Disconnect the cell. Remove the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography (silica gel) to isolate the pure benzenesulfonamide.

References

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Publishing.
  • DABCO-bis(sulfur dioxide), DABSO, as a Source of Sulfur Dioxide in Transition Metal-Catalyzed Reactions. TCI Chemicals.
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters.

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-chloro-N-cyclohexylbenzenesulfonamide in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides an in-depth, technically-focused framework for assessing the cross-reactivity of 2-chloro-N-cyclohexylbenzenesulfonamide, a compound for which public biological data is scarce. The methodologies presented herein are designed to build a comprehensive cross-reactivity profile, enabling a robust comparison against alternative compounds and informing future development decisions.

Introduction: The Imperative of Early Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which stem from unanticipated off-target interactions. These interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, ultimately derailing promising therapeutic programs.[1][2] For a novel sulfonamide derivative like 2-chloro-N-cyclohexylbenzenesulfonamide, a proactive and systematic assessment of its cross-reactivity is not merely a precautionary measure but a foundational element of its preclinical characterization.

Sulfonamides are a diverse class of compounds with a wide array of therapeutic applications, from antimicrobials to anti-inflammatory agents and diuretics.[3][4] However, they are also associated with a spectrum of adverse drug reactions, some of which are linked to off-target effects.[5][6] Therefore, a thorough investigation into the potential for 2-chloro-N-cyclohexylbenzenesulfonamide to interact with unintended biological targets is crucial.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to cross-reactivity assessment, beginning with broad, predictive in silico methods and progressing to more definitive, high-content in vitro and cell-based assays. Each experimental choice is rationalized, providing the "why" behind the "how," to empower researchers to design and execute a self-validating and comprehensive profiling strategy.

The Strategic Roadmap for Cross-Reactivity Assessment

Our approach to characterizing 2-chloro-N-cyclohexylbenzenesulfonamide is a multi-pronged strategy designed to provide a holistic view of its interaction landscape. This roadmap is structured to maximize information gain while judiciously allocating resources.

Cross_Reactivity_Roadmap cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Target Validation & Selectivity InSilico In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SuperPred) DatabaseSearch Chemical Database Mining (e.g., PubChem, ChEMBL) KinaseProfiling Kinome-Wide Profiling (e.g., KinomeScan) InSilico->KinaseProfiling Hypothesis Generation PhenotypicScreening Cell-Based Phenotypic Screening CETSA Cellular Thermal Shift Assay (CETSA) KinaseProfiling->CETSA Hit Identification BindingAssay Competitive Binding Assays

Figure 1: A tiered strategic roadmap for assessing cross-reactivity.

Phase 1: In Silico Profiling - The Predictive First Step

Before embarking on resource-intensive wet-lab experiments, in silico methods provide a valuable, cost-effective means of predicting potential off-target interactions based on the chemical structure of 2-chloro-N-cyclohexylbenzenesulfonamide.[7] This initial phase helps to generate hypotheses and guide the design of subsequent experimental assays.

Computational Off-Target Prediction

Several web-based tools leverage large databases of known ligand-target interactions to predict the most likely protein targets for a given small molecule.

  • SwissTargetPrediction: This tool predicts the most probable macromolecular targets of a small molecule based on the principle of chemical similarity to known ligands.[8]

  • SuperPred: This platform predicts the main and off-targets of a compound by comparing its fingerprint to a library of active compounds.

  • Public Chemical Databases: Databases such as PubChem and ChEMBL can be mined for structurally similar compounds with known biological activities.[9][10][11][12] This can provide initial clues about potential target classes for 2-chloro-N-cyclohexylbenzenesulfonamide.

Rationale: By comparing the structure of our topic compound to a vast library of molecules with annotated biological activities, we can generate a ranked list of potential targets. This allows for a more focused and efficient design of in vitro screening panels.

Phase 2: Broad In Vitro Screening - Casting a Wide Net

The hypotheses generated from in silico profiling are then tested using broad-based in vitro screening platforms. This phase aims to identify potential "hits" across a wide range of biological targets.

Kinome-Wide Profiling

Given that protein kinases are a large and functionally diverse family of enzymes and common off-targets for many drugs, a kinome-wide scan is an essential first step.[13][14][15]

Experimental Protocol: Kinase Profiling (Example using a commercial service)

  • Compound Preparation: Prepare a stock solution of 2-chloro-N-cyclohexylbenzenesulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Format: Select a comprehensive kinase panel, such as the scanMAX platform, which covers over 450 kinases.[7]

  • Primary Screen: Perform a primary screen at a single high concentration (e.g., 10 µM) to identify any kinases that are significantly inhibited by the compound.

  • Dose-Response Analysis: For any hits identified in the primary screen, perform a dose-response analysis to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

  • Data Analysis: The results are typically provided as a percentage of inhibition relative to a control and are used to generate a "selectivity score" or a visual representation of the kinome tree, highlighting the inhibited kinases.

Rationale: A broad kinase screen provides an unbiased assessment of the compound's activity across the human kinome. This is critical for identifying potential off-target liabilities that could lead to toxicity.[16]

Cell-Based Phenotypic Screening

Phenotypic screening assays assess the effect of a compound on the overall phenotype of a cell without a preconceived notion of the target.[17] This approach can uncover unexpected biological activities and potential cross-reactivities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of cell lines representing different tissue types (e.g., liver, kidney, cardiac cells).

  • Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-N-cyclohexylbenzenesulfonamide.

  • Cell Staining: After a defined incubation period, stain the cells with a cocktail of fluorescent dyes that label various cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity, cytoskeletal morphology).

  • Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated controls to identify significant changes.

Rationale: Phenotypic screening provides a functional readout of a compound's activity in a biological context. This can reveal off-target effects that might not be detected in biochemical assays.

Phase 3: Target Validation and Selectivity Profiling

Hits identified in the broad screening phase must be validated to confirm direct target engagement and to quantify the compound's selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct binding of a compound to its target in a cellular environment.[18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

CETSA_Workflow A Treat cells with compound or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot, Mass Spec) C->D E Plot melting curves and determine thermal shift D->E

Figure 2: General workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with 2-chloro-N-cyclohexylbenzenesulfonamide or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

For broader, unbiased target identification, CETSA can be coupled with mass spectrometry (CETSA-MS or Thermal Proteome Profiling). [4][19] This allows for the simultaneous assessment of the thermal stability of thousands of proteins, providing a comprehensive view of the compound's direct and indirect targets.

Rationale: CETSA provides direct evidence of target engagement within the complex milieu of the cell, making it a highly physiologically relevant assay.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a test compound for a target by measuring its ability to displace a known labeled ligand.[20]

Experimental Protocol: Radioligand Competitive Binding Assay

  • Reagent Preparation: Prepare a cell membrane preparation or purified receptor expressing the target of interest. Prepare serial dilutions of unlabeled 2-chloro-N-cyclohexylbenzenesulfonamide and a fixed concentration of a suitable radiolabeled ligand.

  • Incubation: In a multi-well plate, incubate the membrane/receptor preparation with the radioligand and varying concentrations of the test compound until equilibrium is reached.

  • Separation: Separate the bound from free radioligand, typically by rapid filtration through a filter plate.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50.

Non-radioactive alternatives using fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) are also widely available and offer advantages in terms of safety and disposal.[21][22]

Rationale: Competitive binding assays provide a quantitative measure of a compound's affinity for a specific target, allowing for direct comparison with other compounds.

Comparative Analysis: Benchmarking Against Known Compounds

To contextualize the cross-reactivity profile of 2-chloro-N-cyclohexylbenzenesulfonamide, it is essential to compare its performance against a panel of well-characterized compounds.

Table 1: Selection of Comparator Compounds

Compound ClassExample CompoundPrimary Target(s)Rationale for Inclusion
Non-steroidal anti-inflammatory drug (NSAID) - Sulfonamide CelecoxibCyclooxygenase-2 (COX-2)A well-characterized sulfonamide with known off-target effects, providing a relevant benchmark.[1][23][24]
Broad-Spectrum Kinase Inhibitor DasatinibBCR-ABL, SRC family kinases, c-KIT, PDGFRβRepresents a compound with known extensive off-target activity, serving as a positive control for cross-reactivity.[19][25][26]
Multi-Targeted Kinase Inhibitor PazopanibVEGFRs, PDGFRs, c-KitA clinically approved multi-targeted inhibitor with a defined selectivity profile.[18][27][28]
Selective Kinase Inhibitor To be determined based on initial screening resultsA specific kinaseA highly selective inhibitor for a primary target identified for the topic compound would serve as a benchmark for selectivity.

Table 2: Hypothetical Comparative Cross-Reactivity Data

Assay2-chloro-N-cyclohexylbenzenesulfonamideCelecoxibDasatinibPazopanib
Kinase Screen (% inhibition at 10 µM) Kinase A: 95%Kinase B: 80%Kinase C: 55%Kinase X: 60%>50 kinases inhibited >50%VEGFR2: 98%PDGFRβ: 95%c-Kit: 90%FGFR1: 70%
CETSA (Thermal Shift in °C) Target X: +5.2°CCOX-2: +4.5°CBCR-ABL: +6.0°CVEGFR2: +5.5°C
Competitive Binding (Ki in nM) Target X: 50 nMCOX-2: 40 nMBCR-ABL: <1 nMSRC: 5 nMVEGFR2: 10 nMc-Kit: 74 nM
Phenotypic Screen (EC50 in µM) Cell viability (HepG2): 15 µMCell viability (HepG2): >50 µMCell viability (HepG2): 5 µMCell viability (HepG2): 25 µM

This table presents hypothetical data for illustrative purposes.

Conclusion: Synthesizing a Comprehensive Cross-Reactivity Profile

The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity of 2-chloro-N-cyclohexylbenzenesulfonamide. By integrating in silico prediction with a tiered experimental strategy, researchers can build a comprehensive profile of the compound's biological interactions. This data-driven approach is essential for making informed decisions about the continued development of this and other novel chemical entities, ultimately increasing the probability of success in bringing safe and effective new therapies to patients.

References

  • Al-Samhari, M., Al-Rasheed, M., & Al-Harbi, S. (2023). Immunomodulatory Activity of the Tyrosine Kinase Inhibitor Dasatinib to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. PMC.
  • Larkin, J., & S-L, I. (2010).
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2026). Kinase Screening & Profiling Service. Retrieved from [Link]

  • MSD Manual Professional Edition. (2023). Sulfonamides - Infectious Disease. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • Al-Abdullah, I. A., & Al-Harbi, S. A. (2024).
  • Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Celecoxib - StatPearls. Retrieved from [Link]

  • RxList. (2022). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Képes, A., Bárdos, H., & Káposztás, Z. (2020).
  • Mosna, F., & G., C. (2014). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PMC.
  • ResearchGate. (2010). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. Retrieved from [Link]

  • Massive Bio. (2025). Sulfonamide. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., & Scott, K. A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Al-Abadie, M. S., & Al-Saeed, M. H. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Bertin Bioreagent. (n.d.). Kinase Inhibitors: essential tools for your research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (2023). In silico tools for off-target prediction. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Retrieved from [Link]

  • Frontiers. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Retrieved from [Link]

  • American Association for Cancer Research. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Retrieved from [Link]

  • Frontiers. (2020). In silico Method in CRISPR/Cas System: An Expedite and Powerful Booster. Retrieved from [Link]

  • bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. Retrieved from [Link]

  • ResearchGate. (2025). Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4: Understanding Public Chemical Databases. Retrieved from [Link]

  • Hospital for Special Surgery. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Retrieved from [Link]

  • Wikipedia. (n.d.). PubChem. Retrieved from [Link]

  • BuzzRx. (2024). Celebrex Interactions and Side Effects: What You Should Know. Retrieved from [Link]

  • Portland Press. (2007). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]

  • ResearchGate. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ACS Publications. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • PMC. (2025). A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • MDPI. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

  • PMC. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Dr.Oracle. (2026). What are the medications included in the sulfa drug list?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.